N-tert-Butylhydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-tert-butylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(2,3)5-6/h5-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWESXZZECGOXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57497-39-9 (hydrochloride) | |
| Record name | N-tert-Butylhydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016649506 | |
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DSSTOX Substance ID |
DTXSID80168112 | |
| Record name | N-tert-Butylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16649-50-6 | |
| Record name | N-tert-Butylhydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016649506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-T-Butylhydroxylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16957 | |
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| Record name | 16649-50-6 | |
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| Record name | 16649-50-6 | |
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| Record name | N-tert-Butylhydroxylamine | |
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| Record name | N-tert-butylhydroxylamine | |
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| Record name | N-T-BUTYLHYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ5JE2DA91 | |
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Synthetic Methodologies for N Tert Butylhydroxylamine and Its Salts
Reduction-Based Synthetic Routes
The most common approaches to synthesize N-tert-Butylhydroxylamine involve the reduction of nitrogen-containing functional groups that are at a higher oxidation state. These include nitro compounds, nitroso derivatives, and oximes. google.com
Reduction of Nitro Compounds
A primary method for the synthesis of this compound is the reduction of 2-methyl-2-nitropropane (B1294617). google.com This transformation can be achieved using various reducing agents and conditions.
One established method involves the use of zinc dust in the presence of acetic acid. chemicalbook.com In a typical procedure, 2-methyl-2-nitropropane is treated with zinc dust in a solvent such as 95% ethanol (B145695). Glacial acetic acid is then added dropwise while maintaining the reaction temperature below 15°C. chemicalbook.com After the addition is complete, the reaction is stirred for several hours at room temperature. The product, this compound, is then isolated from the reaction mixture. This method has been reported to yield the product in high purity. chemicalbook.com
Alternatively, aluminum amalgam can be employed as the reducing agent. orgsyn.orggoogle.com This process also requires careful temperature control due to its exothermic nature. google.com The reduction of 2-methyl-2-nitropropane with aluminum amalgam is carried out in a mixture of ether and water. orgsyn.org
Catalytic hydrogenation represents another viable route. The hydrogenation of 2-methyl-2-nitropropane can be performed using catalysts such as palladium on barium sulfate (B86663). scribd.com This method is particularly useful for producing hydroxylamine (B1172632) derivatives. scribd.com The reaction complexity of 2-methyl-2-nitropropane hydrogenation has been noted, as it can involve homogeneous steps, reactions on the catalyst support, and on the metallic phase itself. researchgate.net
| Starting Material | Reducing Agent/Catalyst | Solvent | Key Conditions | Yield | Reference |
| 2-Methyl-2-nitropropane | Zinc dust/Acetic acid | 95% Ethanol | Temperature below 15°C during addition | 100% | chemicalbook.com |
| 2-Methyl-2-nitropropane | Aluminum amalgam | Ether/Water | Vigorous stirring, controlled addition | 65-75% | orgsyn.org |
| 2-Methyl-2-nitropropane | Palladium on Barium Sulfate | Aqueous or alcoholic oxalic acid | Catalytic hydrogenation | Not specified | scribd.com |
| 2-Methyl-2-nitropropane | Zinc or Aluminum amalgam | Not specified | General reduction | Not specified | google.comdrugfuture.com |
Reduction of Nitroso Derivatives
The reduction of 2-methyl-2-nitrosopropane (B1203614) (tert-nitrosobutane) provides another pathway to this compound. This starting material can be obtained by the oxidation of tert-butylamine (B42293). orgsyn.org The reduction of the nitroso compound has been accomplished using various methods, including electrolytic reduction and reduction with zinc dust. orgsyn.org
A common laboratory preparation involves the reaction of an appropriate aromatic organometallic compound with tert-nitrosobutane, which initially yields an aryl tert-butylhydroxylamine that can be further processed. acs.orgmdpi.comnih.gov
| Starting Material | Reducing Agent | Key Conditions | Product | Reference |
| 2-Methyl-2-nitrosopropane | Electrolytic reduction | Not specified | This compound | orgsyn.org |
| 2-Methyl-2-nitrosopropane | Zinc dust | Not specified | This compound | orgsyn.org |
| tert-Nitrosobutane | Sodium in 1,2-dimethoxyethane | Reaction with sodium followed by workup | N,N-Di-tert-butylhydroxylamine and N,N,O-Tri-tert-butylhydroxylamine | google.com |
Reduction of Oxime Derivatives
The reduction of oxime derivatives is a known method for preparing N-alkyl hydroxylamines. google.com For instance, the reduction of acetone (B3395972) oxime can lead to the formation of this compound. Acetone oxime is readily synthesized by the condensation of acetone with hydroxylamine. wikipedia.orgchemicalbook.com The reduction of the oxime can be carried out using various reducing agents. While specific conditions for the direct reduction of acetone oxime to this compound are not extensively detailed in the provided context, the general principle of oxime reduction to hydroxylamines is well-established. google.com
Oxidation-Based Synthetic Routes
An alternative to reduction-based methods is the oxidation of primary amines, specifically tert-butylamine, or the oxidation of imine derivatives followed by hydrolysis.
Oxidation of tert-Butylamine
Direct oxidation of tert-butylamine can yield this compound. orgsyn.orgevitachem.com This method has been mentioned as a viable synthetic route, although the direct oxidation of primary amines can sometimes lead to a mixture of products, including the corresponding nitro compound. orgsyn.org For example, oxidation of tert-butylamine with potassium permanganate (B83412) can produce 2-methyl-2-nitropropane, which can then be reduced to this compound. orgsyn.org More controlled oxidation methods are required to favor the formation of the hydroxylamine.
Imine Oxidation to Oxaziridines and Subsequent Hydrolysis
A versatile and often advantageous route for preparing this compound involves a two-step process starting from tert-butylamine. google.com This method is particularly useful as it utilizes relatively inexpensive starting materials. google.com
The first step is the condensation of tert-butylamine with an aldehyde, such as benzaldehyde (B42025), to form an imine (specifically, N-benzylidene-N-tert-butylamine). drugfuture.comevitachem.com This reaction is typically carried out in a solvent like toluene (B28343) under reflux conditions. drugfuture.com
The resulting imine is then oxidized to an oxaziridine (B8769555) derivative using a peracid, such as meta-chloroperbenzoic acid (m-CPBA) or peracetic acid. google.comgoogle.comdrugfuture.com The oxidation is usually performed in a suitable solvent system, and the reaction conditions are controlled to ensure complete conversion. google.com
Finally, the oxaziridine is hydrolyzed to yield this compound and the original aldehyde (benzaldehyde), which can often be recovered and reused. google.comevitachem.com The hydrolysis can be achieved directly with aqueous acid or via a rearrangement to a nitrone followed by hydrolysis. google.com This method provides a practical alternative to reduction routes, especially for larger-scale production. google.com
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |
| 1. Imine Formation | tert-Butylamine, Benzaldehyde | Toluene, reflux | N-Benzylidene-N-tert-butylamine (imine) | drugfuture.com |
| 2. Oxidation | N-Benzylidene-N-tert-butylamine | meta-Chloroperbenzoic acid | 2-tert-Butyl-3-phenyloxaziridine (B1200780) | drugfuture.comevitachem.com |
| 3. Hydrolysis | 2-tert-Butyl-3-phenyloxaziridine | Aqueous acid (e.g., H₂SO₄/HOAc) | This compound | google.comdrugfuture.com |
Reaction of N-tert-Butylamine with Benzaldehyde to Form Imine Intermediates
The initial step in this synthetic sequence is the condensation reaction between N-tert-butylamine and benzaldehyde to form an imine intermediate, specifically N-benzylidene-tert-butylamine. google.comevitachem.comdrugfuture.com This reaction is typically carried out in a suitable solvent, such as refluxing toluene, to facilitate the removal of water and drive the reaction to completion. drugfuture.com The resulting imine is a stable compound that serves as the direct precursor to the oxaziridine in the subsequent oxidation step. google.com
Table 1: Reactants and Product for Imine Formation
| Compound Name | Role | Molecular Formula |
| N-tert-Butylamine | Reactant | C₄H₁₁N |
| Benzaldehyde | Reactant | C₇H₆O |
| N-benzylidene-tert-butylamine | Product | C₁₁H₁₅N |
Characterization of the product, N-benzylidene-tert-butylamine, has been reported with high chromatographic purity (99.8 area %). google.com
Peracid Oxidation to Oxaziridines
The N-benzylidene-tert-butylamine intermediate is then subjected to oxidation to yield a three-membered heterocyclic compound known as an oxaziridine. acs.org This transformation is most commonly achieved using a peracid, such as meta-chloroperbenzoic acid (m-CPBA) or peracetic acid. google.comevitachem.comresearchgate.net The reaction is carefully controlled, often in a two-phase system (e.g., water/toluene) with the addition of a base like sodium carbonate to manage the pH. google.comdrugfuture.com The oxidation is efficient, with analyses often showing complete conversion of the imine to 2-tert-butyl-3-phenyloxaziridine. google.com The mechanism of imine oxidation is believed to be a two-step process, analogous to the Baeyer-Villiger reaction. researchgate.net
Table 2: Key Reagents in Oxaziridine Formation
| Reagent | Function |
| N-benzylidene-tert-butylamine | Substrate |
| meta-Chloroperbenzoic acid (m-CPBA) | Oxidizing Agent |
| Peracetic acid | Oxidizing Agent |
| Sodium Carbonate | Base |
Hydrolytic Cleavage of Oxaziridines to this compound
The crucial step to obtain the final product is the hydrolytic cleavage of the oxaziridine ring. google.com This is an acid-catalyzed process, where the 2-tert-butyl-3-phenyloxaziridine is treated with an aqueous acid. google.comgoogle.com For instance, hydrolysis using sulfuric acid in a solvent like methanol (B129727) or ethanol/water leads to the formation of this compound and benzaldehyde. drugfuture.comgoogle.com The this compound is typically formed as its corresponding salt (e.g., sulfate or hydrochloride), and the benzaldehyde by-product can be separated, often by extraction, and recycled. google.comgoogle.com
Nitrone Rearrangement and Hydrolysis
An alternative pathway from the oxaziridine intermediate involves a thermal or acid-catalyzed rearrangement to a nitrone, specifically N-tert-butylphenylnitrone, prior to hydrolysis. google.comdrugfuture.com The oxaziridine can be heated (e.g., to 130°C) to induce this rearrangement. drugfuture.com The resulting nitrone is then hydrolyzed under acidic conditions to yield this compound and benzaldehyde, similar to the direct cleavage pathway. google.comevitachem.com This two-step approach (rearrangement then hydrolysis) provides another viable route to the target molecule. e-bookshelf.de
Oxidation of Imino Ethers
A related but distinct synthetic method involves the oxidation of imino ethers. google.com In this process, an imino ether, such as methyl N-tert-butyl formimidate, is oxidized with a peracid like m-CPBA. bath.ac.uk This oxidation generates an alkoxyoxaziridine (an oxazirane intermediate). Subsequent hydrolysis of this intermediate under aqueous acidic conditions yields the corresponding N-alkyl hydroxylamine, in this case, this compound, along with a formate (B1220265) ester. google.combath.ac.uk This method represents a useful protocol for synthesizing substituted hydroxylamines from formamide (B127407) derivatives. bath.ac.uk
Preparation and Characterization of this compound Salts
This compound is a basic compound and readily forms salts with various acids. google.com These salts are often more stable and easier to handle than the free base. Novel salts with lower carboxylic acids, such as acetic acid, have been developed and possess advantageous properties for use in synthesis, including the ability to be purified by distillation under reduced pressure. google.com
Synthesis of N-tert-Butylhydroxylammonium Acetate (B1210297)
The acetate salt of this compound, N-tert-butylhydroxylammonium acetate, can be prepared through several methods. google.com One direct approach involves treating a solution of this compound free base in a suitable organic solvent (like ethyl acetate) with acetic acid. google.com
Alternatively, it can be synthesized from the hydrochloride salt. In one process, a solution of N-tert-butylhydroxylammonium chloride in water is treated with sodium acetate in the presence of an extraction solvent like ethyl acetate. google.com A similar method involves treating the aqueous hydrochloride salt solution with acetic acid and a base, such as sodium hydroxide, in the presence of ethyl acetate. google.com After the reaction, the ethyl acetate layer containing the product can be separated and the solvent removed by evaporation to isolate the N-tert-butylhydroxylammonium acetate. google.com This salt is noted for its potential to be purified by distillation under reduced pressure, a significant advantage for achieving high purity. google.com
Table 3: Methods for N-tert-Butylhydroxylammonium Acetate Synthesis
| Starting Material | Reagents | Solvent(s) |
| This compound (free base) | Acetic Acid | Ethyl Acetate, Isopropyl Acetate, etc. |
| N-tert-butylhydroxylammonium chloride | Sodium Acetate | Water, Ethyl Acetate |
| N-tert-butylhydroxylammonium chloride | Acetic Acid, Sodium Hydroxide | Water, Ethyl Acetate |
Compound Index
Synthesis of this compound Hydrochloride
The hydrochloride salt of this compound is a common and stable form of the reagent, often used in organic synthesis. evitachem.comchemimpex.com Several methods for its preparation have been reported, primarily involving the reduction of nitro compounds or the hydrolysis of oxaziridines.
One established method involves the reduction of 2-methyl-2-nitropropane. google.com A detailed procedure describes the use of zinc dust and glacial acetic acid in an ethanol solvent. chemicalbook.com The reaction is typically conducted at a low temperature, initially around 10°C, and then allowed to proceed at room temperature. chemicalbook.com This approach offers a high yield of the desired hydroxylamine. chemicalbook.com
Another significant synthetic route proceeds through the formation and subsequent hydrolysis of an oxaziridine intermediate. evitachem.comgoogle.com This process begins with the reaction of N-tert-butylamine with an aldehyde, such as benzaldehyde, to form an imine. evitachem.comgoogle.com The imine is then oxidized, often using a peracid like meta-chloroperbenzoic acid (m-CPBA), to yield an oxaziridine. evitachem.comgoogle.com The final step is the acid-catalyzed hydrolysis of the oxaziridine, which produces this compound as its salt, along with the original aldehyde which can potentially be recycled. evitachem.comgoogle.com The hydrochloride salt is obtained when hydrochloric acid is used for the hydrolysis.
The following table summarizes key aspects of these synthetic approaches.
| Starting Material | Reagents | Key Intermediates | Solvent | Reported Conditions | Reference |
| 2-Methyl-2-nitropropane | Zinc dust, Glacial acetic acid | - | 95% Ethanol | Cooled to 10°C, then stirred for 3 hours at room temperature. | chemicalbook.com |
| N-tert-Butylamine, Benzaldehyde | 1. Benzaldehyde2. Peracid (e.g., m-CPBA)3. Aqueous Acid | Imine, Oxaziridine | Toluene (for imine formation) | Reflux for imine formation; oxidation and hydrolysis conditions vary. | evitachem.comgoogle.comgoogle.com |
Purification Techniques for Salts
The purification of this compound salts is crucial to ensure their stability and reactivity in subsequent applications. The primary methods employed are recrystallization and distillation.
Recrystallization is a common technique for purifying solid salts of this compound. For instance, N-tert-butylhydroxylammonium acetate, which can be prepared from the hydrochloride salt, can be effectively recrystallized from either toluene or ethyl acetate, resulting in a highly crystalline powder. google.comgoogle.com Recrystallization of related hydroxylamine salts, such as N-methylhydroxylamine hydrochloride, has been successfully performed using a mixture of ethyl acetate and ethanol, suggesting a potentially applicable solvent system for the tert-butyl analogue. scispace.com
Distillation offers another route for purification, particularly for the acetate salt. N-tert-butylhydroxylammonium acetate can be purified by distillation under reduced pressure. google.comgoogle.com For the hydrochloride salt, a specialized distillation process has been described to enhance purity. This involves dissolving the crude product in water and performing a series of distillations where water is partially removed and then replenished. epo.org This procedure is effective at removing volatile byproducts, and after the final distillation step, a solution of N-tert-butyl-hydroxylammonium chloride with a purity of approximately 99% can be obtained. epo.org
Chromatographic methods can also be employed. For example, Sep-Pak cartridges have been used to remove excess this compound and inorganic salts from reaction mixtures, yielding a purified product. umich.edu
The table below outlines the various purification techniques applicable to this compound salts.
| Purification Method | Salt Form | Solvent/Conditions | Outcome | Reference |
| Recrystallization | Acetate | Toluene or Ethyl Acetate | Highly crystalline powder | google.comgoogle.com |
| Distillation | Acetate | Reduced pressure | Purified salt | google.comgoogle.com |
| Distillation with Water | Hydrochloride | Distillation of aqueous solution; pressure < 50 mbar, temp up to 50°C | Removes byproducts, ~99% purity in solution | epo.org |
| Solid-Phase Extraction | Free Base/Salts | Sep-Pak cartridge | Removal of excess reagent and inorganic salts | umich.edu |
Chemical Reactivity and Reaction Mechanisms of N Tert Butylhydroxylamine
Nucleophilic Reactivity of the Nitrogen Atom
The nitrogen atom in N-tert-Butylhydroxylamine is a key center of reactivity due to its nucleophilic nature. evitachem.com This allows it to participate in a variety of reactions where it donates its electron pair to an electron-deficient center.
The nucleophilic nitrogen of this compound can attack a range of electrophilic centers, leading to the formation of new chemical bonds. evitachem.comscbt.com This reactivity is fundamental to its application in organic synthesis for creating nitrogen-containing compounds. chemimpex.com For instance, it readily reacts with carbonyl compounds and sulfonyl chlorides. evitachem.com The reaction with sulfonyl chlorides is a notable pathway for the synthesis of primary sulfonamides. evitachem.com Furthermore, it can undergo addition reactions with activated olefins, which are electron-poor due to conjugatively electron-withdrawing groups. The compound is also a key intermediate in the preparation of other important chemical classes like nitrones and hydroxamic acids. google.com
Table 1: Examples of Nucleophilic Reactions of this compound
| Electrophilic Reagent | Product Type | Reference |
| Carbonyl Compounds | Nitroso Derivatives / Nitrones | evitachem.comgoogle.com |
| Sulfonyl Chlorides | Primary Sulfonamides | evitachem.com |
| Activated Olefins | Adducts (Aminoxyl precursors) |
The nucleophilic character of this compound is instrumental in processes that involve both the formation and cleavage of chemical bonds. evitachem.com A significant application is in the synthesis of primary sulfonamides, which are prevalent in many marketed drugs. nih.gov A novel method involves a derivative, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), which is prepared from O-tert-butylhydroxylamine hydrochloride. nih.govacs.org In this process, organometallic reagents such as Grignard or organolithium reagents add to t-BuONSO, initiating a cascade that involves N-O bond fragmentation and ultimately leads to the formation of a C-N bond in the final sulfonamide product. nih.govacs.org
Conversely, this compound can act as a specific chemical tool to cleave certain bonds. Research has shown its effectiveness in cleaving the thioester linkage in S-palmitoylated proteins, a post-translational modification critical for protein function. nih.gov This highlights its utility in studying complex biological systems.
Table 2: Bond Formation and Cleavage Reactions Involving this compound
| Reaction Type | Process | Application | Reference |
| C-N Bond Formation | Reaction of its derivative (t-BuONSO) with organometallic reagents | Synthesis of primary sulfonamides | nih.govacs.org |
| N-O Bond Cleavage | Fragmentation of the N-O bond in the t-BuONSO intermediate | Key step in sulfonamide synthesis and nitrene formation | acs.orgresearchgate.net |
| Thioester Bond Cleavage | Cleavage of palmitoyl-thioester linkages in proteins | Chemical tool for studying protein de-palmitoylation | nih.gov |
Oxidative Transformations
This compound can participate in redox reactions, where it undergoes oxidation.
This compound and its salts are effective reducing agents in a variety of organic and inorganic reactions. evitachem.comwikipedia.org The hydrochloride salt, for example, is particularly useful for the reduction of carbonyl compounds to their corresponding alcohols. chemimpex.com This reductive capacity is also the basis for its function as an antioxidant and a free-radical scavenger. solubilityofthings.comoup.com By reacting with and neutralizing reactive oxygen species (ROS), this compound becomes oxidized itself, thereby protecting other molecules and cellular components from oxidative damage. oup.comnih.gov This property has been explored for its potential in mitigating oxidative stress. nih.govresearchgate.net
Formation of Reactive Intermediates
Under specific conditions, this compound can be a precursor to highly reactive chemical species that are not stable enough to be isolated but can be trapped in subsequent reactions.
Research has demonstrated that derivatives of this compound can serve as precursors for the generation of nitrenes, which are highly electrophilic intermediates. evitachem.com Specifically, the reagent N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) has been used to generate sulfinyl nitrenes. nih.govacs.org The proposed mechanism suggests that the reaction of t-BuONSO with an organometallic reagent leads to the formation of an intermediate that undergoes N-O bond fragmentation to release the highly reactive sulfinyl nitrene. acs.orgresearchgate.net These transient sulfinyl nitrenes can then be trapped by various nucleophiles to synthesize more complex sulfur-containing compounds. acs.orgresearchgate.net Furthermore, the primary sulfonamides produced from these reactions can, in turn, be combined with hypervalent iodine reagents to generate sulfonyl nitrene species, further expanding their synthetic utility. nih.govacs.org
Generation of Nitroso Compounds
This compound serves as a crucial precursor for the generation of 2-methyl-2-nitrosopropane (B1203614) (t-BuNO), a valuable spin-trapping agent used extensively in the study of transient free radicals. chemeurope.comorgsyn.org The primary mechanism for this transformation is the oxidation of the hydroxylamine (B1172632) functional group.
The oxidation process can be initiated by various oxidizing agents. A common method involves the use of hydroperoxides, such as hydrogen peroxide (H₂O₂), often in the presence of metal ions like iron, which catalyze the reaction via a Fenton-type mechanism. nih.govtandfonline.com The reaction proceeds through a radical pathway. Initially, this compound is oxidized to form the corresponding aminoxyl radical, t-BuN(O)H. nih.gov This intermediate radical is then further oxidized to yield the final nitroso compound, 2-methyl-2-nitrosopropane. nih.govtandfonline.com
Reaction Pathway:
Step 1 (Initial Oxidation): t-BuNHOH → t-BuN(O)H + e⁻ + H⁺
Step 2 (Conversion to Nitroso Compound): t-BuN(O)H → t-BuN=O + e⁻ + H⁺
This process can also occur through aerial oxidation. chemeurope.com Additionally, preparative synthesis can be achieved using reagents like sodium hypobromite (B1234621). A procedure for this involves adding a sodium hypobromite solution to a suspension of this compound, initially at low temperatures (-20°C), which is then allowed to warm to room temperature. orgsyn.org This method results in the formation of the dimeric form of 2-methyl-2-nitrosopropane, which precipitates from the reaction mixture and can be isolated in good yields (75-85%). orgsyn.org
The generation of nitroso compounds from this compound is fundamental to its application in electron paramagnetic resonance (EPR) spectroscopy, where 2-methyl-2-nitrosopropane traps short-lived radicals to form more stable nitroxide radicals that are readily detectable. orgsyn.orgnih.gov
Reaction Condition Sensitivity and Optimization Considerations
The outcomes of reactions involving this compound, including yield and product selectivity, are highly sensitive to the reaction conditions. Careful optimization of parameters such as temperature and solvent is critical for achieving desired results. evitachem.com
Influence of Temperature on Reaction Outcomes
Temperature plays a pivotal role in directing the course of reactions involving this compound and its derivatives. The optimal temperature can vary significantly depending on the specific transformation.
For instance, in the synthesis of certain nitrones, the reaction of N-t-butylhydroxylamine hydrochloride with specific aldehydes requires refluxing in dichloromethane (B109758) (CH₂Cl₂) to proceed to completion, highlighting the need for elevated temperatures to overcome the activation energy barrier, likely due to steric hindrance. dundee.ac.uk In contrast, analogous reactions with less sterically hindered hydroxylamines can proceed efficiently at room temperature. dundee.ac.uk
Conversely, low temperatures are often necessary to enhance selectivity and prevent degradation or side reactions. In the synthesis of primary sulfonamides using a reagent derived from this compound, N-sulfinyl-O-(tert-butyl)hydroxylamine, the optimal temperature was found to be -78 °C. acs.org Increasing the temperature resulted in lower yields of the desired sulfonamide product. acs.org Similarly, the oxidation of this compound to 2-methyl-2-nitrosopropane using sodium hypobromite is initiated at -20°C to control the reaction's exothermicity before it is allowed to warm. orgsyn.org Another example is the synthesis of N-tert-Butyl-N-tert-octyl-O-tert-butylhydroxylamine, where the temperature is carefully maintained between 15 and 25°C with an ice bath to ensure a controlled reaction. orgsyn.org
The following table summarizes the effect of temperature on specific reactions involving this compound or its close derivatives.
| Reaction Type | Reagent/Reactant | Optimal Temperature | Observation | Reference |
| Nitrone Synthesis | N-t-butylhydroxylamine HCl | Reflux | Elevated temperature required for reaction completion. | dundee.ac.uk |
| Sulfonamide Synthesis | N-Sulfinyl-O-(tert-butyl)hydroxylamine | -78 °C | Higher temperatures led to decreased product yield. | acs.org |
| Nitroso Compound Synthesis | This compound | -20 °C to Room Temp. | Low initial temperature for controlled addition of oxidant. | orgsyn.org |
| Substituted Hydroxylamine Synthesis | N-tert-Butylhydrazine | 15 - 25 °C | Temperature maintained to control reaction rate. | orgsyn.org |
This table presents data from various research findings to illustrate the influence of temperature on reaction outcomes.
Impact of Solvent Choice on Yield and Selectivity
The choice of solvent is a critical parameter that can profoundly influence the yield and selectivity of reactions involving this compound. evitachem.comresearchgate.net The solvent can affect reactant solubility, reaction rates, and even alter the reaction mechanism through effects like selective solvation of transition states or radical cage effects.
In radical reactions, such as the thermal decomposition of N-nitrosohydroxylamines derived from this compound, solvent viscosity plays a significant role. researchgate.net The decomposition of N-benzoyl-N-nitroso-O-tert-butylhydroxylamine in various nonpolar solvents showed that the yield of the "cage product," tert-butyl perbenzoate, increased in more viscous solvents like dodecane (B42187) and nujol compared to pentane. researchgate.netnih.gov This phenomenon, known as the cage effect, results from the solvent hindering the diffusion of the initially formed radical pair, thereby promoting their recombination within the solvent cage. nih.govacs.org
The polarity of the solvent can also be a determining factor. In the synthesis of nitrones from N-t-butylhydroxylamine hydrochloride and an aldehyde, dichloromethane (CH₂Cl₂) is a commonly used solvent. dundee.ac.uk For the Michael addition of this compound to activated olefins, dichloromethane was also the solvent of choice. In other cases, a mixture of solvents may be optimal. For example, a study on nitrone synthesis found that while the reaction worked in an organic solvent like dichloromethane, it could also be performed efficiently in a greener mixture of water and an alcohol such as methanol (B129727) or ethanol (B145695). csic.es
The table below illustrates the impact of different solvents on specific reactions.
| Reaction | Substrates | Solvent | Yield/Selectivity Outcome | Reference |
| Decomposition | N-benzoyl-N-nitroso-O-tert-butylhydroxylamine | Pentane | Lower yield of cage recombination product. | nih.gov |
| Decomposition | N-benzoyl-N-nitroso-O-tert-butylhydroxylamine | Dodecane/Nujol | Higher yield of cage recombination product due to increased viscosity. | nih.gov |
| Nitrone Synthesis | p-Chlorobenzaldehyde, this compound HCl | Dichloromethane | 87% Yield | csic.es |
| Nitrone Synthesis | p-Chlorobenzaldehyde, this compound HCl | H₂O/Methanol | 91% Yield | csic.es |
| Nitrone Synthesis | p-Chlorobenzaldehyde, this compound HCl | H₂O/Ethanol | 95% Yield | csic.es |
This table provides a comparative view of how solvent choice affects the outcome of reactions involving this compound and related compounds based on published research.
Synthesis and Characterization of N Tert Butylhydroxylamine Derivatives
Nitrones and Their Precursors
Nitrones are most commonly prepared through the condensation of N-monosubstituted hydroxylamines with carbonyl compounds like aldehydes and ketones. researchgate.netarkat-usa.org This method is particularly effective for synthesizing a wide range of nitrone structures. researchgate.net
Condensation Reactions with Aldehydes
The reaction of N-tert-butylhydroxylamine with aldehydes is a straightforward and widely used method for the synthesis of N-tert-butyl nitrones. scispace.com This condensation reaction typically occurs under mild conditions and can be catalyzed by acids or bases. For instance, the reaction of this compound with simple aliphatic aldehydes, such as acetaldehyde, proceeds efficiently at room temperature in the presence of a dehydrating agent like sodium sulfate (B86663) to yield the corresponding nitrone. scispace.com The reaction conditions can be adapted for various aldehydes, including aromatic and heteroaromatic aldehydes, often with moderate to excellent yields. nih.gov
A general procedure involves dissolving this compound hydrochloride in a suitable solvent, such as ethanol (B145695), and adding an aldehyde in the presence of a base like sodium acetate (B1210297) and a dehydrating agent. nih.gov The reaction mixture is typically stirred for several hours to ensure complete conversion to the nitrone. nih.gov
Preparation of α-Phenyl-N-tert-butyl Nitrone (PBN)
α-Phenyl-N-tert-butyl nitrone (PBN) is a well-known spin-trapping agent used for the detection of free radicals. acs.org Its synthesis is a classic example of the condensation reaction between this compound and an aromatic aldehyde.
The preparation of PBN involves the reaction of benzaldehyde (B42025) with this compound. researchgate.net In a typical laboratory-scale synthesis, this compound hydrochloride is dissolved in a basic aqueous solution, and benzaldehyde dissolved in an appropriate solvent like ethanol is added dropwise. The reaction mixture is stirred, often with heating, to drive the condensation. umich.edu After the reaction is complete, the product can be extracted and purified. PBN is soluble in various organic solvents, including DMSO and chloroform. sigmaaldrich.com
The following table summarizes a typical synthesis of PBN:
| Reactants | Reagents/Solvents | Conditions | Product |
| This compound hydrochloride, Benzaldehyde | NaOH, Ethanol, Water, Diethyl ether | 60°C, 3 hours | α-Phenyl-N-tert-butyl Nitrone (PBN) |
This table provides a representative example of PBN synthesis. umich.edu
Synthesis of (Z)-α-5-bromo-N-tert-butyl-2-methoxyphenylnitrone
The synthesis of (Z)-α-5-bromo-N-tert-butyl-2-methoxyphenylnitrone demonstrates the versatility of the condensation reaction for creating specifically substituted nitrones. This compound was synthesized with a high yield of 95% through the condensation of 5-bromo-2-methoxybenzaldehyde (B189313) and this compound acetate. researchgate.netiucr.orgresearchgate.net The reaction was carried out using triethylamine (B128534) as a base and anhydrous magnesium sulfate as a dehydrating agent. researchgate.netresearchgate.net
The crystal structure of the resulting compound, C12H16BrNO2, has been determined, confirming the (Z)-configuration around the C=N double bond. researchgate.net
| Reactants | Reagents | Yield | Product |
| 5-bromo-2-methoxybenzaldehyde, this compound acetate | Triethylamine, Anhydrous magnesium sulfate | 95% | (Z)-α-5-bromo-N-tert-butyl-2-methoxyphenylnitrone |
This table details the high-yield synthesis of a specific brominated nitrone. researchgate.netiucr.orgresearchgate.net
Synthesis of Hydroxyphenyl Nitrones
Hydroxyphenyl nitrones are a class of compounds that have been investigated for their antioxidant properties. nih.gov Their synthesis follows the general principle of condensing a hydroxy-substituted benzaldehyde with this compound.
For example, (Z)-N-tert-Butyl-1-(4-hydroxyphenyl)methanimine oxide was synthesized by reacting 4-hydroxybenzaldehyde (B117250) with this compound hydrochloride in ethanol, using sodium acetate as a base and sodium sulfate as a dehydrating agent. nih.gov This reaction yielded the desired nitrone in 97% yield. nih.gov Similar procedures have been successfully applied to synthesize the 3-hydroxy and 2-hydroxy analogs, albeit with varying yields. nih.gov
The following table summarizes the synthesis of different hydroxyphenyl nitrones:
| Aldehyde | Reagents | Yield | Product |
| 4-hydroxybenzaldehyde | This compound hydrochloride, AcONa, Na2SO4, EtOH | 97% | (Z)-N-tert-Butyl-1-(4-hydroxyphenyl)methanimine oxide |
| 3-hydroxybenzaldehyde | This compound hydrochloride, AcONa, Na2SO4, EtOH | 53% | (Z)-N-tert-Butyl-1-(3-hydroxyphenyl)methanimine oxide |
| 2-hydroxybenzaldehyde | This compound hydrochloride, AcONa, Na2SO4, EtOH | 97% | (Z)-N-tert-Butyl-1-(2-hydroxyphenyl)methanimine oxide |
This table showcases the synthesis of various hydroxyphenyl nitrones from their corresponding aldehydes. nih.gov
Hydroxamic Acids
Hydroxamic acids are another important class of compounds derived from this compound. google.com A common route to their synthesis involves the acylation of this compound. Research has shown that the acylation of N-t-butylhydroxylamine occurs predominantly on the oxygen atom. rsc.orgrsc.org For instance, reaction with acetic anhydride (B1165640) yields almost pure O-acetyl-N-t-butylhydroxylamine. rsc.orgrsc.org This intermediate can then be acylated on the nitrogen, and subsequent removal of the O-acetyl group provides a variety of hydroxamic acids with the general structure RCON(But)OH. rsc.orgrsc.org These hydroxamic acids can be further oxidized to produce stable acyl nitroxides. rsc.org
C-Nitroso Compounds
This compound also serves as a precursor for the synthesis of C-nitroso compounds, which are valuable reagents in organic chemistry. google.com For example, 2-methyl-2-nitrosopropane (B1203614), a widely used spin-trapping agent, can be prepared from this compound. orgsyn.org The synthesis involves the oxidation of this compound. orgsyn.org A common method utilizes a solution of sodium hypobromite (B1234621), prepared by adding bromine to a solution of sodium hydroxide, to oxidize this compound at low temperatures. orgsyn.org The resulting product, the dimeric form of 2-methyl-2-nitrosopropane, can be isolated as a solid. orgsyn.org
The reaction of 2-methyl-2-nitrosopropane with aryl Grignard reagents has been employed to synthesize N-aryl-N-tert-butylhydroxylamines. orgsyn.org
Sulfonamides and Related Sulfur-Containing Derivatives
Synthesis of Primary Sulfonamides
A significant advancement in the synthesis of primary sulfonamides (R-SO₂NH₂) utilizes organometallic reagents in conjunction with a specialized sulfinylamine reagent derived from this compound. Traditional syntheses often rely on the reaction of sulfonyl chlorides with ammonia, which can have limitations regarding the availability and stability of the sulfonyl chloride starting materials. alfa-chemistry.comchemicalbook.com Alternative methods, such as those using sulfinate salts, can be limited by the explosive nature of the required reagents. alfa-chemistry.comchemicalbook.com
Utilization of N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)
A novel and highly effective reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), has been developed for the direct synthesis of primary sulfonamides. researchgate.net This stable, colorless liquid reagent is prepared on a large scale from the reaction of commercially available O-tert-butylhydroxylamine hydrochloride with thionyl chloride and triethylamine. nih.gov
The synthetic method involves reacting t-BuONSO with a wide array of (hetero)aryl or alkyl Grignard or organolithium reagents. researchgate.net The reaction proceeds efficiently at low temperatures, such as -78 °C in tetrahydrofuran (B95107) (THF), to provide the desired primary sulfonamides in good to excellent yields. nih.gov This one-step process is scalable and demonstrates good tolerance for various functional groups. nih.govresearchgate.net
The proposed mechanism involves the initial reaction of the organometallic reagent with t-BuONSO to form a sulfinamide intermediate. This intermediate then undergoes further transformation to a sulfonimidate ester anion, which ultimately yields the primary sulfonamide product. researchgate.net This method's ability to use common alkyl and aryl halides as starting materials for the organometallic reagents makes it a versatile tool for introducing the sulfonamide group into diverse molecular scaffolds. alfa-chemistry.com
Table 1: Synthesis of Primary Sulfonamides using t-BuONSO with Organometallic Reagents researchgate.netapolloscientific.co.uk
| Organometallic Reagent (R-M) | Product (R-SO₂NH₂) | Yield (%) |
| p-Tolylmagnesium bromide | 4-Methylbenzenesulfonamide | 80 |
| Phenylmagnesium bromide | Benzenesulfonamide | 95 |
| 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzenesulfonamide | 94 |
| 4-(Trifluoromethyl)phenylmagnesium bromide | 4-(Trifluoromethyl)benzenesulfonamide | 91 |
| 2-Thienylmagnesium bromide | Thiophene-2-sulfonamide | 75 |
| n-Butyllithium | Butane-1-sulfonamide | 78 |
| Cyclohexylmagnesium bromide | Cyclohexanesulfonamide | 71 |
This table is generated based on data from cited research articles and represents a selection of examples.
Aminoxyl and Nitroxide Derivatives
This compound serves as a precursor for the synthesis of stable radical species, specifically aminoxyl and nitroxide derivatives, which are valuable as spin labels for techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.
Synthesis of N-tert-Butylaminoxylpurine Derivatives
Derivatives of 2'-deoxyribofuranosylpurine featuring an N-tert-butylaminoxyl group have been synthesized and studied. mdpi.com The synthesis starts with a protected 6-chloropurine (B14466) derivative, such as 8-TIPS-6-chloropurine. mdpi.com This starting material undergoes lithiation at the 2-position, followed by a reaction with 2-methyl-2-nitrosopropane to introduce the this compound moiety. mdpi.com
The resulting this compound purine (B94841) derivatives are then oxidized to the corresponding stable N-tert-butylaminoxyl radicals. mdpi.com A common and efficient oxidizing agent for this transformation is sodium periodate (B1199274) (NaIO₄). mdpi.com The synthesized aminoxylpurine derivatives, which can be isolated as stable solids, exhibit pH-dependent EPR spectra, indicating their potential as probes for structural changes in nucleic acids. mdpi.com Similar strategies have been employed to create spin-labeled cytidine (B196190) analogues.
Table 2: Synthesized N-tert-Butylaminoxylpurine Derivatives mdpi.com
| Precursor | Oxidizing Agent | Product |
| 2'-Deoxy-N-tert-butylhydroxylamino-6-chloropurine | NaIO₄ | 2'-Deoxy-N-tert-butylaminoxyl-6-chloropurine |
| 2'-Deoxy-N-tert-butylhydroxylamino-adenosine | NaIO₄ | 2-N-tert-butylaminoxyl-2'-deoxyadenosine |
| 2'-Deoxy-N-tert-butylhydroxylamino-guanosine | NaIO₄ | 2-N-tert-butyl-2-oxyl-2'-deoxyguanosine |
This table summarizes the transformation of synthesized hydroxylamine (B1172632) precursors to their corresponding aminoxyl radicals.
Oxidation to Di-tert-butylnitroxide and Tert-butylhydronitroxide Radicals
The oxidation of N,N-di-tert-butylhydroxylamine, a related but distinct compound, readily yields the stable di-tert-butylnitroxide radical. This oxidation can be accomplished simply by exposure to air (oxygen). The process can be more formally carried out using other oxidizing agents. Anodic oxidation of N,N-di-t-butylhydroxylamine has also been studied, though it results in different products, including t-nitrosobutane, t-butanol, and isobutene.
The tert-butylhydronitroxide radical (t-BuNH•O) has been identified as a breakdown product in biological systems and during the maceration of uncooked vegetables, where it is observed using EPR spectroscopy. However, specific laboratory procedures for the direct synthesis of tert-butylhydronitroxide from the oxidation of this compound are not prominently detailed in the surveyed literature.
Other Advanced Organic Derivatives
This compound is a versatile building block for a variety of other advanced organic structures beyond sulfonamides and simple radicals. Its reaction with aldehydes, for instance, provides access to a class of compounds known as nitrones.
Researchers have synthesized nitrones by condensing this compound with various aldehydes. For example, a nitrone was prepared from azulene-4-carbaldehyde, demonstrating the introduction of this functional group onto a non-benzenoid aromatic system. In the field of medical imaging, [¹⁸F]-labeled nitrones have been synthesized for use in positron emission tomography (PET) to detect free radicals in vivo. This was achieved by reacting this compound with 4-[¹⁸F]fluorobenzaldehyde. Furthermore, the synthesis of hetero-bis-nitrones has been accomplished through the reaction of this compound hydrochloride with dicarbaldehydes, such as terephthalaldehyde, often under irradiation.
Beyond nitrones, this compound is a precursor to other unique radical species. For instance, N-(tert-Butoxy)-N-(2,4-diaryl-6-tert-butylphenyl)aminyls, which are notable as the first isolated N-alkoxyaminyl radicals, have been synthesized. The development of O-tert-butyl-N,N-disubstituted hydroxylamines has also been explored through the reaction of lithium tert-alkylamides with tert-butyl peroxybenzoate. These examples highlight the broader utility of this compound in constructing complex and functionally diverse organic molecules.
Synthesis of α-Ketoamides
The synthesis of α-ketoamides, a significant class of organic compounds with applications in medicinal chemistry, can be achieved through various methodologies. chemrxiv.org One prominent approach involves the use of this compound hydrochloride in multicomponent reactions, such as the Passerini reaction. sigmaaldrich.comnih.gov
The Passerini three-component reaction (P-3CR) utilizes an isocyanide, an aldehyde or ketone, and a carboxylic acid to generate α-acyloxycarboxamides. mdpi.com While this compound itself is not a direct component, its derivative, tert-butyl isocyanide, is a key reactant. The reaction proceeds through the formation of an α-acyloxy amide intermediate. wikipedia.org Subsequent oxidation of the α-hydroxy group is a common strategy to yield the final α-ketoamide. ensta-paris.fr
A notable advancement in this area is the development of a non-oxidative pathway to α-ketoamides starting from Passerini adducts derived from cinnamaldehyde (B126680) analogues. ensta-paris.fr This two-step sequence involves the initial Passerini reaction to form an allylic α-acyloxyamide, followed by a base-catalyzed isomerization. For instance, the reaction of cinnamaldehyde, a carboxylic acid, and an isocyanide, followed by treatment with a base like cesium carbonate, can lead to the formation of the corresponding α-ketoamide. ensta-paris.fr
Furthermore, palladium-catalyzed reactions have emerged as a powerful tool for α-ketoamide synthesis. One such method involves the double isocyanide insertion into aryl halides. In a typical reaction, an aryl bromide is reacted with tert-butyl isocyanide in the presence of a palladium catalyst, a ligand such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), a base (e.g., cesium carbonate), and water in a solvent like DMSO. This process facilitates the formation of the α-ketoamide scaffold. nih.gov
Table 1: Examples of Reagents for α-Ketoamide Synthesis
| Reactant Type | Example Compound | Role in Synthesis |
| Isocyanide | tert-Butyl isocyanide | Source of the amide nitrogen and one carbonyl carbon |
| Aldehyde | Cinnamaldehyde | Carbonyl component providing the α-carbon framework |
| Carboxylic Acid | Acetic Acid | Provides the acyloxy group in the Passerini adduct |
| Catalyst | Palladium(II) chloride | Facilitates C-C and C-N bond formation |
| Base | Cesium Carbonate | Promotes isomerization or acts as a reaction mediator |
Synthesis of 3-Spirocyclopropanated 2-Azetidinones
The 2-azetidinone, or β-lactam, ring is a core structural motif in many antibiotic agents. The incorporation of a spirocyclopropane unit at the C3 position can significantly influence the biological activity of these compounds. This compound hydrochloride serves as a key precursor in the one-pot, three-component synthesis of 3-spirocyclopropanated 2-azetidinones. sigmaaldrich.comuni-goettingen.de
This synthetic strategy involves the reaction of an N-substituted hydroxylamine, an electron-deficient alkene, and a cyclopropylideneacetate. uni-goettingen.de Specifically, this compound hydrochloride can be used as the hydroxylamine component. The reaction is often carried out under microwave irradiation, which can significantly reduce reaction times and improve yields. uni-goettingen.de
The general scheme for this one-pot synthesis is as follows: The N-monosubstituted hydroxylamine salt, such as this compound hydrochloride, reacts with the other two components to form the desired spirocyclic β-lactam structure. A variety of substituted hydroxylamines can be employed, allowing for the generation of a library of 3-spirocyclopropanated 2-azetidinones with diverse N-substituents. uni-goettingen.de
Table 2: Components for the One-Pot Synthesis of 3-Spirocyclopropanated 2-Azetidinones
| Component | Example | Role |
| Hydroxylamine Salt | This compound hydrochloride | Provides the nitrogen atom and the N-substituent of the β-lactam ring |
| Alkene | Electron-deficient alkenes | Forms one of the carbon-carbon bonds of the β-lactam ring |
| Cyclopropylideneacetate | Various esters | Provides the spirocyclopropane moiety and the remaining carbons of the β-lactam ring |
Preparation of ONO-type Pincer Ligands
ONO-type pincer ligands are tridentate ligands that bind to a metal center through two oxygen atoms and one nitrogen atom. These ligands are of significant interest in coordination chemistry and catalysis. N-(tert-Butyl)hydroxylamine acetate is a valuable starting material for the synthesis of novel nitrone-based ONO pincer ligands. kaist.ac.krresearchgate.netsigmaaldrich.com
A straightforward, single-step synthesis involves the condensation reaction of N-(tert-butyl)hydroxylamine acetate with 2,6-pyridinedicarboxaldehyde. kaist.ac.kr This reaction leads to the formation of a nitrone-based ligand precursor. The tert-butyl group, originating from the hydroxylamine, provides steric bulk which can influence the coordination geometry and catalytic activity of the resulting metal complexes.
These ONO pincer ligands can then be used to synthesize metal complexes with various transition metals. For example, a cationic ruthenium pincer complex can be prepared from the nitrone-based ligand. kaist.ac.kr Characterization of such complexes often reveals a distorted octahedral coordination environment around the metal center. These ruthenium complexes have shown excellent catalytic activity in reactions such as transfer hydrogenation. kaist.ac.kr
The versatility of this synthetic approach allows for the preparation of a range of ONO pincer ligands by varying the substituents on the pyridine (B92270) backbone or by using different hydroxylamine derivatives. These ligands can then be complexed with various metals, including cobalt and nickel, to generate a diverse array of pincer complexes with potential applications in catalysis. scilit.comcolab.ws
Table 3: Synthesis of a Ruthenium ONO-type Pincer Complex
| Reactant | Product | Metal Complex |
| N-(tert-Butyl)hydroxylamine acetate | Nitrone-based ONO pincer ligand | Cationic Ruthenium(II) pincer complex |
| 2,6-Pyridinedicarboxaldehyde |
N Tert Butylhydroxylamine in Radical Chemistry and Spin Trapping Applications
Spin Trapping of Transient Free Radicals
Spin trapping is a technique used to detect and identify short-lived free radicals. This method involves the use of a "spin trap," a diamagnetic compound that reacts with the transient radical to form a more stable paramagnetic species, known as a spin adduct. This spin adduct can then be studied using electron paramagnetic resonance (EPR) spectroscopy. N-tert-Butylhydroxylamine plays a crucial role in this process, both directly and as a precursor to a more widely used spin trap.
Trapping of Short-Lived Radicals
This compound, in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), can be used for the spin trapping of short-lived radicals. nih.gov The hydroxylamine (B1172632) is first oxidized to the radical t-BuN(O)H, which is then converted into the spin trap 2-methyl-2-nitrosopropane (B1203614). nih.govtandfonline.com This in-situ generation allows for the trapping of transient radicals (R•), which are formed simultaneously, for instance, by the abstraction of hydrogen atoms from substrate molecules by hydroxyl radicals (•OH). nih.gov The resulting aminooxyl radicals (t-BuN(O)R) are detectable by EPR spectroscopy, providing information about the structure of the original transient radical. nih.govtandfonline.com
Generation of Spin Traps: 2-Methyl-2-nitrosopropane
A key aspect of the utility of this compound in spin trapping is its role as a precursor to 2-methyl-2-nitrosopropane (t-BuNO), a highly effective spin trap. nih.govtandfonline.com The oxidation of this compound leads to the formation of this nitroso compound. orgsyn.orgwikipedia.org This process can be achieved through various methods, including oxidation with potassium permanganate (B83412) followed by reduction. orgsyn.org 2-Methyl-2-nitrosopropane is particularly adept at scavenging free radicals, forming stable nitroxide radicals that are readily analyzed by EPR spectroscopy. orgsyn.org Although it has some disadvantages, its ability to trap reactive radicals makes it a widely used tool in spin trapping experiments. orgsyn.org
Interaction with Hydroxyl Radicals (•OH)
In systems containing this compound and a hydroperoxide like H₂O₂, hydroxyl radicals (•OH) are generated. nih.govtandfonline.com These highly reactive species can abstract hydrogen atoms from surrounding molecules, creating primary radicals that are then trapped. nih.govtandfonline.com The formation of these hydroxyl radicals is often enhanced by the presence of metal ions, such as iron, through Fenton-like reactions. nih.govtandfonline.com this compound itself can participate in a radical-driven reaction that contributes to the cleavage of H₂O₂ and the formation of •OH radicals. nih.gov
Role as a Nitroxide Precursor
This compound serves as a direct precursor to nitroxide radicals. The oxidation of the hydroxylamine group leads to the formation of a stable nitroxide radical. researchgate.net This property is fundamental to its application in spin trapping, where the reaction with a transient radical results in a stable nitroxide spin adduct. Furthermore, this compound can be metabolized from other compounds, such as the spin trap α-phenyl-N-tert-butylnitrone (PBN), indicating its role as an active intermediate. researchgate.netresearchgate.net The resulting nitroxide form is believed to be responsible for the antioxidant and protective effects observed in various studies. researchgate.net
Mechanisms of Radical Scavenging
This compound exhibits potent radical scavenging capabilities through multiple mechanisms. It can directly react with and neutralize reactive oxygen species (ROS). tandfonline.comoup.com This scavenging activity is a key component of its protective effects against oxidative stress. tandfonline.comoup.com Additionally, this compound can trap not only oxygen-centered radicals but also carbon-centered radicals, converting these highly damaging species into less reactive nitroxides. nih.gov It has also been shown to sequester reactive aldehydes, which are products of lipid peroxidation and can contribute to cellular damage. researchgate.net
Involvement in Fenton Reactions and Oxidative Processes
The Fenton reaction, which involves the generation of highly reactive hydroxyl radicals from hydrogen peroxide in the presence of iron ions, is a significant source of oxidative stress in biological systems. researchgate.net this compound has been shown to be involved in these processes. nih.govtandfonline.com Its presence, along with a hydroperoxide, can lead to a system where both a radical-driven and an iron-driven Fenton reaction occur, resulting in the formation of hydroxyl radicals. nih.gov This system simultaneously generates the spin trap (2-methyl-2-nitrosopropane) and the radicals to be trapped. nih.govtandfonline.com The ability of this compound to modulate these oxidative processes and scavenge the resulting radicals underscores its importance in studying and mitigating oxidative damage. nih.gov
Applications of N Tert Butylhydroxylamine in Organic Synthesis and Catalysis
Reagent in Pharmaceutical Synthesis
N-tert-Butylhydroxylamine (NtBHA) serves as a crucial building block and intermediate in the synthesis of various pharmaceutical compounds. evitachem.comgoogle.comchemimpex.com Its utility stems from its hydroxylamine (B1172632) functional group, which can be readily transformed into other important functionalities. It is particularly significant in the preparation of nitrones, hydroxamic acids, and C-nitroso compounds, which are classes of molecules with diverse biological activities. google.com
The compound is frequently employed in the synthesis of nitrogen-containing molecules that form the core of many active pharmaceutical ingredients (APIs). chemimpex.com For instance, it is a key reactant in the creation of primary sulfonamides, a structural motif present in a wide array of drugs, including antibacterials, diuretics, and anti-inflammatory agents. acs.orgresearchgate.net A notable example involves the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives, which have demonstrated anti-inflammatory properties. researchgate.net
Furthermore, NtBHA is used to synthesize O-substituted oxime compounds, which can then be converted into corresponding hydroxylamine O-substituted compounds for pharmaceutical applications. google.com It is also recognized as the more potent, active hydrolysis product of α-phenyl-N-tert-butyl nitrone (PBN), a compound investigated for its neuroprotective effects. morelife.orgnih.gov This relationship underscores the indirect importance of NtBHA in medicinal chemistry research. Another application is in the synthesis of radiolabeled compounds for diagnostic purposes, such as N-tert-butyl-α-(4-fluorophenyl)nitrone ([18F]FPBN), which is used for the in vivo detection of free radicals. umich.edu
Reagent in Agrochemical Synthesis
The application of this compound extends to the agrochemical industry, where it is used as a reagent for synthesizing crop protection agents. evitachem.comchemimpex.com One specific and well-documented use is its role as a starting material in the production of the insecticide methomyl. sinochlorine.com Its ability to introduce specific nitrogen-containing functional groups makes it a valuable tool for creating complex molecules with desired pesticidal activity.
Reductions in Organic Chemistry
This compound and its hydrochloride salt are recognized as effective reducing agents in organic synthesis. chemimpex.comchemimpex.com The compound's reducing power is harnessed for various transformations, contributing to its versatility in multi-step synthetic sequences.
Selective Reduction of Carbonyl Compounds to Alcohols
A key application of this compound as a reducing agent is the selective conversion of carbonyl compounds, such as aldehydes and ketones, into their corresponding alcohols. chemimpex.comchemimpex.com Its structure allows for selective reactivity, providing a valuable tool for chemists aiming for high yields and specificity in complex synthetic pathways. chemimpex.com The mild nature of the reagent allows it to effectively reduce aldehydes and ketones without affecting many other common functional groups, showcasing its chemoselectivity.
Intermediacy in Complex Synthetic Pathways
This compound is a pivotal intermediate in several important synthetic routes. google.comgoogle.com Its preparation is often integrated into a larger sequence, highlighting its role as a transient species that enables further molecular construction. A common and efficient process for its synthesis involves the reaction of N-tert-butylamine with a benzaldehyde (B42025) to form an imine. google.comgoogle.com This imine is subsequently oxidized, typically with a peracid, to yield an oxaziridine (B8769555). google.comgoogle.com
The crucial step is the hydrolysis of the oxaziridine intermediate. This can proceed directly or via a rearrangement to a nitrone which is then hydrolyzed. google.comgoogle.com This final hydrolysis step yields this compound (usually as a salt) and regenerates the initial benzaldehyde, which can be recovered and recycled, adding to the process's efficiency. google.comgoogle.com
Table 1: Example Synthetic Pathway to this compound
| Step | Reactants | Product | Description |
| 1 | N-tert-butylamine, Benzaldehyde | Imine | Formation of the imine intermediate. google.com |
| 2 | Imine, Peracid (e.g., m-CPBA) | Oxaziridine | Oxidation of the imine to an oxaziridine. google.com |
| 3 | Oxaziridine, Aqueous Acid | This compound salt, Benzaldehyde | Hydrolysis to yield the final product and regenerate the benzaldehyde. google.comgoogle.com |
Role in Polyol Recognition and Metallocarbene Chemistry
In more advanced applications, this compound plays a specialized role as an additive in sophisticated catalytic systems, particularly in rhodium-catalyzed metallocarbene chemistry. rsc.orgnsf.gov It has been shown to enhance the reactivity and selectivity of these reactions, which are used for the precise modification of complex biomolecules like peptides and proteins. rsc.orgnih.gov
Research has shown that using a buffer containing this compound allows for the rhodium-catalyzed alkylation of tryptophan residues on peptides to occur under milder conditions (e.g., pH 6.0) than were previously possible. nih.gov It is believed that the hydroxylamine additive enhances the catalyst's reactivity, possibly by binding to the rhodium center and stabilizing the reactive metallocarbene intermediates. rsc.org This approach has also been applied to the selective modification of cysteine residues. rsc.orgsemanticscholar.org
Furthermore, initial screening for the development of novel rhodium–boronic acid conjugate catalysts, designed for proximity-driven modification of glycopeptides, has been successfully performed in this compound-containing buffers. nsf.gov
Interactions and Mechanisms of N Tert Butylhydroxylamine in Biological Systems
Antioxidant Mechanisms and Oxidative Stress Mitigation
NtBHA demonstrates robust antioxidant properties through several distinct mechanisms. It directly neutralizes harmful reactive molecules and supports the cell's endogenous antioxidant systems, thereby mitigating the damage caused by oxidative stress.
N-tert-Butylhydroxylamine functions as a potent scavenger of free radicals. morelife.org Studies have demonstrated its strong antioxidant activity, including the ability to neutralize hydroxyl radicals. nih.govresearchgate.net Research suggests that NtBHA's effectiveness may stem from its reaction with the superoxide (B77818) radical, a primary ROS produced within mitochondria. morelife.org The antioxidant action of NtBHA in its nitroxide form is a proposed mechanism for its protective effects. researchgate.net This direct scavenging capability is a fundamental aspect of its role in preventing oxidative damage.
A key feature of NtBHA's antioxidant action is its interaction with the mitochondrial electron transport chain (ETC). Research has shown that NtBHA is recycled by the ETC, which sustains its antioxidant capacity. morelife.orgresearchgate.netnih.gov This recycling process is maintained by mitochondrial NADH, a crucial cellular reductant. google.comnih.gov This allows NtBHA to be effective at concentrations much lower than other antioxidants, as it can be continuously regenerated to its active form within the mitochondria, the primary site of ROS production. researchgate.net
NtBHA provides significant protection to mitochondria from the damaging effects of free radicals. morelife.orgresearchgate.netnih.gov It has been reported to be more effective than its parent compound, PBN, in shielding mitochondria from damage and delaying aspects of senescence. mdpi.comnih.gov This protective action is crucial, as mitochondrial dysfunction is a key factor in cellular aging and various pathologies. Studies on human retinal pigment epithelial (RPE) cells have shown that NtBHA protects them from mitochondrial damage induced by iron overload, a condition relevant to age-related macular degeneration. nih.gov
The compound effectively reduces cellular damage caused by various oxidants. researchgate.net It has been shown to protect neuronal cells from oxidant-induced toxicity and damage. morelife.org A significant mechanism of this protection is the attenuation of iron accumulation. nih.gov In human fibroblasts, NtBHA was found to mitigate the accumulation of iron that is stimulated by hydrogen peroxide (H₂O₂), a common oxidant. nih.govresearchgate.nethealthandenvironment.net Remarkably, the protective effect was observed even when NtBHA was added after the initial oxidant stress, suggesting it can help reverse the damaging processes that lead to cellular dysfunction. nih.gov Further studies in B16F1 melanoma cells under H₂O₂-induced stress showed that NtBHA increased melanin (B1238610) production, indicating a protective response against oxidative conditions. nih.govresearchgate.net
Table 1: Effect of this compound (NtBHA) on Glutathione (B108866) (GSH) and Oxidative Stress Markers
| Cell/Animal Model | Condition | Effect of NtBHA Treatment | Finding |
| Human Retinal Pigment Epithelial (RPE) Cells | Iron Overload | Partial restoration of GSH content nih.gov | Mitigates oxidative stress by supporting GSH levels. |
| Human Retinal Pigment Epithelial (RPE) Cells | Iron Treatment | Increased GSH/GSSG ratio researchgate.net | Improves the cellular redox environment. |
| Old Rats | Aging | Lower levels of thiol-mixed disulfides in proteins morelife.org | Reduces age-associated protein oxidation. |
Mitochondrial Function and Age-Related Studies
One of the most significant reported effects of NtBHA is its ability to counteract age-related mitochondrial decline. nih.gov Studies in both cell cultures and animal models have demonstrated that NtBHA can reverse or delay the functional and structural deterioration of mitochondria that occurs with age. morelife.orgnih.gov
In aged rats, treatment with NtBHA improved the mitochondrial respiratory control ratio, a key measure of mitochondrial health and efficiency. morelife.orgnih.gov This improvement in mitochondrial function was accompanied by a reversal of age-related behavioral declines, such as reduced food consumption and ambulatory activity. morelife.orgnih.gov Notably, these beneficial effects were observed only in old rats, with no significant impact on young rats, suggesting that NtBHA specifically targets age-induced mitochondrial dysfunction. morelife.orgnih.gov
In human lung fibroblast cells (IMR90), a model for cellular senescence, NtBHA delayed the onset of age-dependent mitochondrial changes and cellular senescence. morelife.orgresearchgate.netnih.gov A critical aspect of this anti-senescence effect is its ability to inhibit age-related iron accumulation within cells. mdpi.comnih.gov Iron can catalyze the formation of highly reactive hydroxyl radicals, and its accumulation is linked to increased oxidative stress in aging cells. nih.gov NtBHA has been shown to effectively attenuate this senescence-related iron buildup in human fibroblasts. nih.govresearchgate.nethealthandenvironment.net
Table 2: Research Findings on NtBHA in Age-Related Mitochondrial Studies
| Study Model | Key Parameter Measured | Observed Effect of NtBHA | Reference |
| Old Rats (in vivo) | Mitochondrial Respiratory Control Ratio (Liver) | Improved | morelife.orgnih.gov |
| Old Rats (in vivo) | Ambulatory Activity & Food Consumption | Reversed age-dependent decline | morelife.orgnih.gov |
| Human Fibroblasts (IMR90, in vitro) | Cellular Senescence | Delayed | morelife.orgnih.govnih.gov |
| Human Fibroblasts (IMR90, in vitro) | Senescence-related Iron Accumulation | Attenuated | nih.govresearchgate.nethealthandenvironment.net |
| Human Fibroblasts (IMR90, in vitro) | H₂O₂-induced Senescence | Attenuated/Reversed | nih.gov |
Reversal of Age-Related Mitochondrial Changes
Studies have shown that NtBHA can reverse age-related declines in mitochondrial function. nih.gov In aged rats, treatment with NtBHA led to an improvement in the respiratory control ratio of liver mitochondria, indicating enhanced mitochondrial efficiency. nih.gov This improvement was accompanied by a reversal of the age-dependent decrease in food consumption and physical activity, without affecting the body weight of the animals. nih.gov Furthermore, NtBHA treatment significantly reduced the age-associated increase in proteins with thiol-mixed disulfides, a marker of oxidative stress. nih.gov Notably, these beneficial effects were observed specifically in older rats, with no significant impact on younger subjects. nih.gov
Improvement of Mitochondrial Bioenergetic State
NtBHA plays a crucial role in maintaining the bioenergetic state of mitochondria, particularly under conditions of stress. tandfonline.comresearchgate.net It is an antioxidant that is recycled by the mitochondrial electron transport chain, which allows it to effectively prevent damage induced by free radicals within the mitochondria. nih.govresearchgate.net Research indicates that NtBHA helps to prevent a decline in the bioenergetic state by protecting mitochondria from damage. tandfonline.comresearchgate.net This protective effect is, in part, due to its ability to be accumulated within cells at concentrations 10- to 15-fold higher than the extracellular environment, a process maintained by mitochondrial NADH. morelife.orgnih.govresearchgate.net
The compound has been shown to be more potent than its parent compound, PBN, in delaying senescence-associated changes in mitochondria. morelife.org By reducing the production of reactive oxygen species (ROS), NtBHA helps preserve the mitochondrial membrane potential and increases the cellular ratio of reduced to oxidized glutathione (GSH/GSSG), a key indicator of cellular antioxidant capacity. d-nb.info
Delaying Cellular Senescence in Fibroblasts
NtBHA has been demonstrated to delay the process of cellular senescence in human lung fibroblasts (IMR-90). nih.govcolab.ws This effect is particularly evident when cells are cultured under suboptimal conditions with reduced growth factors. nih.govsemanticscholar.org The compound attenuates the accumulation of iron that typically occurs during cellular senescence, a process that is accelerated by oxidative stress. nih.govresearchgate.net Studies have shown that while total iron content increases significantly as fibroblasts age, treatment with NtBHA can mitigate this accumulation. nih.govresearchgate.net This suggests that NtBHA's ability to delay senescence is linked to its capacity to counteract oxidative stress and maintain iron homeostasis within the cells. nih.gov Additionally, proteasomal activity, which tends to decline with age, was found to be higher in fibroblasts treated with NtBHA. nih.govsemanticscholar.org
| Cell Line | Condition | Effect of NtBHA | Reference |
| IMR-90 Human Fibroblasts | Suboptimal growth factors | Delayed cellular senescence | nih.govsemanticscholar.org |
| IMR-90 Human Fibroblasts | Hydrogen peroxide-induced stress | Attenuated iron accumulation | nih.govresearchgate.net |
| IMR-90 Human Fibroblasts | Normal aging | Higher proteasomal activity | nih.govsemanticscholar.org |
Cellular Protection and Apoptosis Regulation
NtBHA exhibits protective effects against cellular damage induced by various stressors, including ionizing radiation and heat shock, and plays a role in regulating apoptosis.
Protection Against Ionizing Radiation Damage
Exposure to ionizing radiation generates reactive oxygen species (ROS), leading to cellular damage. oup.com NtBHA has been shown to be a potent radioprotector in both cultured cells and animal models. oup.com In U937 cells exposed to ionizing radiation, treatment with NtBHA resulted in significantly lower levels of lipid peroxidation, oxidative DNA damage, and protein oxidation. nih.gov This protection is attributed to its ability to scavenge ROS. oup.com
Furthermore, NtBHA mitigates radiation-induced mitochondrial damage, as evidenced by a less altered mitochondrial permeability transition, reduced accumulation of ROS, and decreased reduction in ATP production compared to untreated cells. nih.gov In animal studies, administration of NtBHA to mice prior to whole-body irradiation provided substantial protection against mortality and oxidative damage. oup.comnih.gov These findings highlight the potential of NtBHA as a non-sulfur-containing radioprotective agent. oup.com
| Parameter | Cell/Animal Model | Effect of NtBHA Pre-treatment | Reference |
| Cell Viability | U937 Cells | Increased | |
| Lipid Peroxidation | U937 Cells | Decreased | nih.gov |
| Oxidative DNA Damage | U937 Cells | Decreased | nih.gov |
| Protein Oxidation | U937 Cells | Decreased | nih.gov |
| Mitochondrial Damage | U937 Cells | Decreased | nih.gov |
| Survival | Mice (Whole-body irradiation) | Increased | oup.comnih.gov |
Regulation of Heat Shock-Induced Apoptosis
Heat shock can induce oxidative stress and lead to programmed cell death, or apoptosis. tandfonline.comnih.gov NtBHA has been found to regulate heat shock-induced apoptosis in U937 cells. tandfonline.comnih.gov Pre-treatment of these cells with NtBHA before heat exposure significantly inhibited key apoptotic events. tandfonline.comnih.gov Specifically, NtBHA-treated cells showed reduced activation of caspase-3, a key executioner enzyme in apoptosis, as well as a decrease in the up-regulation of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic protein Bcl-2. morelife.orgtandfonline.comnih.gov
The protective mechanism of NtBHA against heat shock involves the protection of mitochondria from heat-induced damage and the preservation of intracellular ATP levels. tandfonline.com By scavenging ROS generated during heat stress, NtBHA helps to maintain cellular redox status and mitochondrial integrity. tandfonline.com
Interaction with Specific Biological Processes
The chemical properties of this compound also allow it to interact with specific biological molecules and pathways. Recent research has identified NtBHA as a mimic of thioesterase, an enzyme that cleaves thioester bonds. nih.gov In hippocampal slices, NtBHA was shown to reduce global protein palmitoylation, a reversible post-translational modification involving the attachment of palmitic acid to cysteine residues. nih.gov This de-palmitoylation activity was observed to decrease the function of AMPA receptors, which are crucial for synaptic transmission, by affecting their distribution in the postsynaptic density. nih.gov These findings suggest a role for NtBHA in modulating synaptic plasticity and neuronal function, expanding its known biological activities beyond its antioxidant capacity. nih.gov
Protection of Retinal Pigment Epithelial Cells from Iron Overload
Elevated iron levels in retinal pigment epithelial (RPE) cells are associated with age-related macular degeneration (AMD), where excess iron can generate oxidative damage to mitochondria. jmb.or.krnih.gov Studies on cultured human fetal RPE cells have shown that this compound provides significant protection against iron-induced toxicity. tandfonline.com
When RPE cells were overloaded with iron by exposure to ferric ammonium (B1175870) citrate, they exhibited increased intracellular iron levels, a surge in oxidant production, decreased levels of the crucial antioxidant glutathione (GSH), and reduced activity of mitochondrial cytochrome c oxidase (complex IV). tandfonline.comjmb.or.kr The application of NtBHA to these iron-stressed cells led to a marked reversal of these damaging effects. Specifically, post-treatment with NtBHA resulted in a decrease in the total intracellular iron content and a reduction in oxidative stress. tandfonline.comnih.gov Furthermore, it partially restored the activity of mitochondrial complex IV and replenished cellular GSH levels. tandfonline.com For instance, post-treatment with 250 µM NtBHA for 16 hours led to a 45% reduction in oxidants in iron-overloaded cells and a 45% increase in GSH levels relative to untreated iron-overloaded cells. tandfonline.com The same treatment resulted in a 21% increase in complex IV activity. nih.gov These findings underscore the potential of NtBHA to mitigate iron-induced oxidative damage in RPE cells by acting as a potent mitochondrial antioxidant. tandfonline.comjmb.or.kr
Table 1: Effects of this compound (NtBHA) on Iron-Overloaded Retinal Pigment Epithelial (RPE) Cells
| Parameter Measured | Condition | Outcome with 250 µM NtBHA Treatment | Percentage Change |
| Intracellular Oxidants | Iron-Overloaded RPE Cells | Significant Reduction | ↓ 45% |
| Glutathione (GSH) Levels | Iron-Overloaded RPE Cells | Significant Increase | ↑ 45% |
| Mitochondrial Complex IV Activity | Iron-Overloaded RPE Cells | Significant Increase | ↑ 21% |
Attenuation of Senescence-Associated Iron Accumulation
Cellular senescence, a state of irreversible growth arrest, is associated with a progressive accumulation of intracellular iron. researchgate.netnih.gov Research using primary human fibroblasts (IMR-90 cells) as a model for cellular senescence has shown that total iron content can increase by as much as tenfold in senescent cells compared to young cells. nih.govufsc.br This accumulation of iron is considered a consequence, rather than a cause, of the senescence process. researchgate.net
Studies have demonstrated that this compound can effectively counteract this phenomenon. researchgate.netnih.gov When cellular senescence was delayed with NtBHA, the associated accumulation of iron was attenuated. researchgate.netcolab.ws Furthermore, when senescence was accelerated using low-doses of hydrogen peroxide, which also accelerated iron accumulation, this effect was likewise mitigated by NtBHA. nih.gov This protective effect was specific to senescing cells, as NtBHA had no impact on the intracellular iron levels of immortalized fibroblast cell lines. researchgate.netnih.gov These findings highlight NtBHA's role as a mitochondrial antioxidant that can delay key aspects of the cellular aging phenotype, including dysfunctional iron homeostasis. nih.govcolab.ws
Inhibition of Macromolecular Permeability Increase in Ischemia/Reperfusion Models
Ischemia/reperfusion events cause significant tissue damage, partly through increased microvascular permeability. The potential of NtBHA and its derivatives to protect against this has been investigated using the hamster cheek pouch as a model. In these studies, this compound itself was found to be only weakly active at inhibiting the increase in macromolecular permeability when administered intravenously or by gavage. d-nb.info
Interestingly, certain nitrone derivatives synthesized from this compound showed significantly greater protective effects against the microvascular damage caused by ischemia/reperfusion. d-nb.info This suggests that while NtBHA is the core chemical structure, its efficacy in this specific pathological model is substantially enhanced when it is part of a larger nitrone molecule. d-nb.info
Transport Inhibition of Glutamate (B1630785) (for N-(tert-butyl)hydroxylamine acetate)
Several commercial chemical suppliers describe N-(tert-butyl)hydroxylamine acetate (B1210297), a salt form of the compound, as a transport inhibitor of the excitatory neurotransmitter glutamate. However, detailed research findings or primary scientific literature substantiating the specific mechanism of this inhibition, such as binding affinities (Ki) or inhibitory concentrations (IC50) for glutamate transporters, were not identified in the reviewed literature. One study investigated the broader effects of this compound on the glutamatergic system and found that it reduces AMPA receptor-mediated currents, but this effect was attributed to the de-palmitoylation of associated postsynaptic proteins rather than direct inhibition of glutamate uptake. Therefore, the claim that N-(tert-butyl)hydroxylamine acetate acts as a direct glutamate transport inhibitor remains to be rigorously substantiated by peer-reviewed research.
Protection Against Oxidative Stress in Yeast Cells
The budding yeast Saccharomyces cerevisiae is a widely used model organism for studying cellular responses to oxidative stress. nih.gov Oxidative stress is a known factor in heat-induced cell death in this organism. tandfonline.com While studies focusing specifically on the protective effects of this compound in yeast are not extensively detailed, the compound's general mechanism as a potent antioxidant is well-established in other cell types. tandfonline.comnih.gov
NtBHA has been shown to protect mammalian cells from heat shock-induced apoptosis, a process linked to a surge in reactive oxygen species (ROS). tandfonline.com The compound functions by decreasing the steady-state level of intracellular oxidants, thereby protecting mitochondria from oxidative damage. tandfonline.com Given that yeast employs conserved defense mechanisms against ROS, it is plausible that NtBHA could confer protection in this model. Its known ability to scavenge ROS and protect mitochondria suggests a potential role in mitigating oxidative damage in yeast cells, although direct experimental evidence detailing this specific interaction is not prominent in the reviewed literature. tandfonline.comd-nb.info
Advanced Analytical and Spectroscopic Characterization Methodologies for N Tert Butylhydroxylamine
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of N-tert-Butylhydroxylamine and its derivatives. Depending on the analytical question, different chromatographic methods are utilized.
Gas chromatography is a robust method for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product. The technique is particularly useful for volatile compounds and can provide quantitative data on the composition of a mixture.
In synthetic organic chemistry, GC is frequently used to determine the conversion rate of reactants and the purity of the resulting products. For instance, in the synthesis of N-benzylidene-tert-butylamine from benzaldehyde (B42025) and tert-butylamine (B42293), GC analysis indicated a 99.7% conversion had been achieved after 7 hours at reflux. google.com The resulting product mixture showed a chromatographic purity of 99.8 area % for N-benzylidene-tert-butylamine, with only 0.2 area % of unreacted benzaldehyde remaining. google.com Similarly, the purity of synthesized N-tert-butylhydroxylammonium acetate (B1210297) has been determined by GC, showing a purity of 97.0 area %. google.com
Table 1: GC Purity and Conversion Analysis Data
| Analyte/Product | Matrix/Reaction | Parameter Measured | Result |
|---|---|---|---|
| N-Benzylidene-tert-butylamine | Reaction mixture | Conversion | 99.7% |
| N-Benzylidene-tert-butylamine | Isolated product | Chromatographic Purity (GC) | 99.8 area % |
| 2-tert-Butyl-3-phenyloxaziridine (B1200780) | Isolated product | Chromatographic Purity (GC) | 98.1 area % |
| N-tert-Butylhydroxylammonium Acetate | Isolated product | Chromatographic Purity (GC) | 97.0 area % |
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for studying the effects of this compound (often abbreviated as NtBHA) in biological systems. Its high resolution and sensitivity make it ideal for quantifying biomolecules in complex matrices like cell lysates.
One significant application is in assessing the antioxidant properties of NtBHA. For example, HPLC has been used to measure the levels of glutathione (B108866) (GSH), a key endogenous antioxidant, in human retinal pigment epithelial (RPE) cells. nih.gov Studies showed that treatment with 250 µM NtBHA for 16 hours increased GSH levels by 11%. nih.gov In iron-overloaded RPE cells, which exhibit decreased GSH levels, post-treatment with NtBHA led to a significant 45% increase in GSH, demonstrating the compound's protective role. nih.gov HPLC has also been employed to demonstrate that NtBHA can trap aldehydes, which are reactive products of oxidative stress. researchgate.net Furthermore, HPLC is used in synthetic applications for purity determination, such as for O-Benzoyl-N-tert-butylhydroxylamine hydrochloride, which was found to be ≥98.0% pure by this method. avantorsciences.com
Table 2: HPLC Analysis of this compound in Biological Assays
| Biological System | Analyte | Treatment | Result |
|---|---|---|---|
| Human Retinal Pigment Epithelial (RPE) Cells | Glutathione (GSH) | 250 µM NtBHA (16 h) | 11% increase in GSH levels. nih.gov |
| Iron-overloaded RPE Cells | Glutathione (GSH) | 250 µM NtBHA (16 h post-treatment) | 45% increase in GSH levels relative to untreated iron-overloaded cells. nih.gov |
This compound is a precursor to the spin trap 2-methyl-2-nitrosopropane (B1203614) (t-BuNO), which reacts with short-lived free radicals to form more stable aminoxyl radicals (radical adducts). nih.gov Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the separation and structural identification of these adducts and other reaction products.
In studies of α-pinene ozonolysis, a significant source of indoor air pollutants, O-tert-butylhydroxylamine hydrochloride (TBOX) has been used as a derivatizing agent to identify and quantify carbonyl-containing products. nih.govresearchgate.net The reaction products are collected, derivatized with TBOX, and then analyzed by GC-MS. This method allowed for the identification of seven different carbonyl-containing products, with the primary product being pinonaldehyde. nih.gov The use of GC-MS is critical as it provides not only the retention time for separation but also the mass spectrum, which allows for the confirmation of the molecular weight and fragmentation pattern of the derivatized products. researchgate.net
Table 3: Carbonyl Products from α-Pinene Ozonolysis Identified by GC-MS after TBOX Derivatization nih.govresearchgate.net
| Identified Product | Chemical Formula |
|---|---|
| Pinonaldehyde | C10H16O2 |
| Acetone (B3395972) | C3H6O |
| Glyoxal | C2H2O2 |
| Methylglyoxal | C3H4O2 |
| 4-Oxopinonaldehyde | C10H14O3 |
| 10-Oxopinonaldehyde | C10H14O3 |
| Other unidentified carbonyls | - |
Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) is a highly sensitive method used for the analysis of volatile and semi-volatile organic compounds collected on a sorbent tube. This technique is particularly valuable for detecting trace-level products in the headspace of a reaction mixture.
A novel approach using headspace TD-GC-MS has been demonstrated for the detection and identification of the products of spin-trapped free radicals. researchgate.net In these experiments, hydroxyl radicals were generated and trapped, and the resulting volatile compounds in the reaction vial's headspace were analyzed. The total ion chromatogram (TIC) revealed several products, including hydroxylamine (B1172632) derivatives. For example, a peak was identified as either N-tert-butyl-N-methyl-hydroxylamine or a methyl radical adduct of tert-butylhydroaminoxyl. researchgate.net Another identified product was di-tert-butyl hydroxylamine or a tert-butyl radical adduct of tert-butylhydroaminoxyl. researchgate.net This method avoids solvent extraction and allows for the direct analysis of volatile products, providing insights into complex radical reaction mechanisms. researchgate.netcore.ac.uk
Table 4: Volatile Compounds Identified by Headspace TD-GC-MS from a Spin-Trapping Reaction researchgate.net
| Peak No. | Identified Compound(s) | Key Mass Spectral Ion (m/z) |
|---|---|---|
| 1 | N-tert-butyl-N-methyl-hydroxylamine or Methyl adduct of tert-butylhydroaminoxyl | 57 (tert-butyl group) |
| 3 | Di-tert-butyl hydroxylamine or tert-Butyl radical adduct of tert-butylhydroaminoxyl | 57 (tert-butyl group) |
| 5 | Benzaldehyde | - |
| 8 | Hydroxylamine of a PBN-methyl-adduct | - |
| 9 | A dimethyl adduct of PBN | - |
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure and bonding within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the elucidation of the structure of this compound and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm the identity and purity of synthesized compounds.
The NMR spectra of N-tert-butylhydroxylammonium acetate have been recorded in various deuterated solvents. google.com For example, in deuterated acetonitrile (B52724) (d₃-acetonitrile), the ¹H NMR spectrum shows a singlet for the two hydroxylamine protons (OH and NH) at δ 8.33 ppm, a singlet for the acetate methyl protons at δ 1.92 ppm, and a characteristic singlet for the nine equivalent protons of the tert-butyl group at δ 1.21 ppm. google.com The ¹³C NMR spectrum in the same solvent displays signals for the quaternary carbon of the tert-butyl group at δ 57.0 ppm and the methyl carbons of the tert-butyl group at δ 23.1 ppm. google.com These distinct signals provide unambiguous confirmation of the compound's structure. NMR is also used to characterize reaction products from syntheses involving this compound hydrochloride, such as various nitrones. nih.gov
Table 5: Selected NMR Data for this compound Derivatives google.com
| Compound | Solvent | Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|---|---|---|
| N-tert-Butylhydroxylammonium Acetate | d₃-acetonitrile | ¹H | 8.33 | s | NHOH |
| ¹H | 1.92 | s | CH₃ (acetate) | ||
| ¹H | 1.21 | s | C(CH₃)₃ | ||
| ¹³C | 177.5 | - | C=O (acetate) | ||
| ¹³C | 57.0 | - | C (CH₃)₃ | ||
| ¹³C | 23.1 | - | C(C H₃)₃ | ||
| ¹³C | 21.3 | - | C H₃ (acetate) | ||
| N-tert-Butylhydroxylammonium Acetate | d₄-methanol | ¹H | 5.51 | s | NO-H |
| ¹H | 1.95 | s | CH₃ (acetate) | ||
| ¹H | 1.27 | s | C(CH₃)₃ | ||
| ¹³C | 180.2 | - | C=O (acetate) | ||
| ¹³C | 59.0 | - | C (CH₃)₃ | ||
| ¹³C | 24.1 | - | C(C H₃)₃ | ||
| ¹³C | 22.9 | - | C H₃ (acetate) |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
EPR (or Electron Spin Resonance, ESR) spectroscopy is an essential technique for detecting and characterizing paramagnetic species, such as nitroxide radicals derived from this compound.
This compound can be oxidized to form the tert-butylhydronitroxide radical (t-BuN(O)H), a short-lived species detectable by EPR. nih.govsemanticscholar.org This process is a key aspect of its use in spin-trapping studies, where it is converted into the spin trap 2-methyl-2-nitrosopropane. nih.gov The formation of radical adducts with this compound derivatives allows for the detection and identification of transient radical species. nih.gov
The EPR spectra of nitroxide radicals derived from this compound can exhibit a dependency on the pH of the medium. This phenomenon is particularly evident in complex derivatives, such as 2'-deoxyribofuranosylpurine derivatives bearing an N-tert-butylaminoxyl group. For one such derivative, the EPR spectrum was observed to change with pH, which was attributed to structural changes within the purine (B94841) moiety of the molecule as a function of the hydrogen ion concentration. acs.orgnih.govelsevierpure.com This pH sensitivity makes these derivatives potential probes for monitoring local pH changes in biological or chemical systems.
Thermal Analysis Techniques
Thermal analysis methods are employed to investigate the thermal stability and phase transitions of this compound and its salts.
Differential Scanning Calorimetry (DSC) has been utilized to characterize the thermal behavior of salts of this compound. A notable example is the comparison between its acetate and chloride salts. N-tert-butylhydroxylammonium acetate exhibits a distinct endothermic melting point at approximately 67.7°C, indicating a stable melting process. google.com In stark contrast, the corresponding chloride salt, N-tert-butylhydroxylammonium chloride, undergoes a significant and highly exothermic process at an onset temperature of 136°C, highlighting its thermal instability compared to the acetate salt. google.com This difference in thermal properties is a crucial consideration in the handling and application of these salts.
DSC Data for this compound Salts
| Compound | Onset Temperature (°C) | Thermal Event |
| N-tert-butylhydroxylammonium acetate | 67.7 | Endothermic (Melting) |
| N-tert-butylhydroxylammonium chloride | 136 | Exothermic (Decomposition) |
Data sourced from patent US6512143B1. google.com
X-ray Diffraction Analysis
X-ray diffraction is a powerful technique for determining the solid-state structure and crystallinity of materials. Powder X-ray diffraction (PXRD) analysis performed on N-tert-butylhydroxylammonium acetate has confirmed its high degree of crystallinity. google.com Furthermore, single-crystal X-ray diffraction has been used to determine the precise molecular structures of more complex derivatives, such as the products resulting from the reaction of this compound with human hemoglobin, revealing detailed information about the binding and orientation within a protein active site. nih.gov This technique is indispensable for confirming the stereochemistry and solid-state packing of this compound-containing compounds. iucr.org
Powder X-ray Diffraction (PXRD) for Crystallinity Assessment
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for evaluating the solid-state nature of a compound, distinguishing between crystalline and amorphous forms. In the context of this compound and its derivatives, PXRD is instrumental in confirming the crystalline structure, which is a critical attribute for stability and purity assessment.
While detailed PXRD data for pure this compound is not extensively published, research on its salts and related compounds underscores the crystalline nature of this class of molecules. For instance, salts of this compound are generally crystalline compounds, a property that enhances their storage stability compared to the free base, particularly against aerial oxidation. google.com A specific salt, N-tert-butylhydroxylammonium acetate, has been characterized as a crystalline solid with a high degree of crystallinity confirmed by powder X-ray diffraction analysis. google.com
Further illustrating the application of X-ray diffraction to molecules containing the this compound moiety, a cobalt(II) complex, Co(5tpybNOH)₂₂ (where 5tpybNOH is 5,5″-bis(N-tert-butyl hydroxylamino)-2,2′:6′,2″-terpyridine), has been subjected to variable-temperature powder X-ray diffraction (VT-PXRD) analysis. rsc.org The study revealed distinct diffraction peaks, indicating a well-defined crystalline structure. At 300 K, the PXRD spectrum of this complex displayed prominent peaks at 6.8° and 7.4° 2θ. rsc.org The changes in these peaks upon heating provided insights into structural transformations related to solvent desorption. rsc.org
To provide a concrete example of crystallographic analysis on a closely related compound, the single-crystal X-ray diffraction data for tert-butyl N-hydroxycarbamate has been reported. mdpi.com This analysis provides detailed information about the crystal system, space group, and unit cell dimensions, which are foundational for understanding the solid-state packing and intermolecular interactions.
Interactive Table: Crystal Data for tert-Butyl N-Hydroxycarbamate mdpi.com
| Parameter | Value |
| Formula | C₅H₁₁NO₃ |
| Molecular Weight | 133.15 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca (No. 61) |
| a (Å) | 5.22500(10) |
| b (Å) | 13.6564(2) |
| c (Å) | 19.5261(2) |
| Volume (ų) | 1393.28(4) |
| Z | 8 |
| Temperature (K) | 125 |
| Radiation | Cu Kα (λ = 1.54187 Å) |
The crystallographic data for tert-butyl N-hydroxycarbamate reveals a highly ordered structure characterized by extensive hydrogen bonding, forming ribbons of molecules. mdpi.com This detailed structural information, obtainable through X-ray diffraction techniques, is invaluable for understanding the physicochemical properties of the compound. While this data is for a derivative, it exemplifies the type of detailed structural elucidation that can be achieved for crystalline forms of this compound and its analogues.
Computational and Theoretical Studies of N Tert Butylhydroxylamine
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the electronic structure and reactivity of molecules. For N-tert-Butylhydroxylamine and related compounds, these methods have been applied to investigate reaction mechanisms and atmospheric degradation pathways.
A detailed quantum chemistry study was conducted on the atmospheric degradation of the structurally similar compound tert-butylamine (B42293) (tBA), which is initiated by hydroxyl (OH) radicals. whiterose.ac.uk This type of study helps predict the reaction pathways, intermediates, and final products. The investigation found that the reaction primarily occurs via hydrogen abstraction from the amino group. whiterose.ac.uk In the presence of nitrogen oxides (NOx), this leads to the formation of tert-butylnitramine and acetone (B3395972) as major products. whiterose.ac.uk Such computational investigations are crucial for understanding the atmospheric fate of volatile organic compounds.
Furthermore, theoretical quantum-chemical studies have been performed in the context of radical polymerization where related nitroxyl (B88944) radicals, which can be formed from hydroxylamines, are present. google.com These studies explore the role of such molecules in regulating polymer chain propagation, providing a theoretical foundation for their use as controlling agents in polymer synthesis. google.com
Molecular Mechanics Simulations
Molecular mechanics (MM) simulations are used to study the dynamics and interactions of molecules, particularly in large systems like protein-ligand complexes. While large-scale simulations focusing exclusively on this compound are not extensively documented, the principles of MM are applied to understand the behavior of systems where NtBHA or its derivatives are active components.
For instance, molecular dynamics (MD) simulations are a key part of computer-aided drug design (CADD) and are used to analyze the conformation and stability of biomolecules over time. researchgate.netnih.gov This technique complements and verifies results from methods like molecular docking. researchgate.net In studies involving depalmitoylation, where this compound (NtBuHA) has been identified as a therapeutic agent, molecular simulations are used to understand the interactions with target enzymes. frontiersin.org Similarly, MD simulations have been employed to study the interaction of cytochrome c with membranes, a system where derivatives like N-benzyl-N-(tert-butyl)hydroxylamine are used to probe oxidative processes. nih.gov These simulations provide a dynamic picture of how the inhibitor might interact with the protein and the surrounding membrane environment. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
QM/MM methods offer a hybrid approach, treating a small, reactive part of a system with high-accuracy quantum mechanics while the larger environment (like a protein or solvent) is handled by computationally less expensive molecular mechanics. This allows for the study of reactions in complex biological systems.
One application of this methodology involved studying the steric effects of large tert-butyl substituted ligands in palladium-catalyzed carbonylation reactions. science.gov The QM/MM study revealed that the steric bulk around the metal center disfavors certain reaction steps, while electronic effects from the ligand stabilize key intermediates in others. science.gov Although not directly studying NtBHA, this research demonstrates the utility of QM/MM in understanding the behavior of tert-butyl-containing compounds in catalytic cycles.
In another example, QM/MM calculations using the DFT functional B3LYP for the QM layer and the UFF force field for the MM layer were performed on protein-ligand isomers to determine the most energetically stable binding configurations. nih.gov These types of calculations are critical for designing specific and potent inhibitors for protein targets like SH3 domains. nih.gov
Calculation of Thermodynamic Parameters (e.g., ΔG, K values)
Theoretical calculations are frequently used to determine the thermodynamic feasibility and spontaneity of chemical reactions. For reactions involving this compound hydrochloride, computational methods have been employed to calculate key thermodynamic parameters like the Gibbs Free Energy (ΔG) and the equilibrium constant (K).
In one study, the coupling of a celastrol (B190767) analog (CE-NAC) was mediated by 2-formyl-phenyl boronic acid and N-(tert-butyl) hydroxylamine (B1172632) hydrochloride. researchgate.net The calculated thermodynamic values for this self-assembly reaction indicated a spontaneous and irreversible process. researchgate.net The specific values highlight the reaction's high favorability. researchgate.net
| Parameter | Value | Interpretation |
|---|---|---|
| ΔG | -111.58 kJ/mol | The reaction is spontaneous and irreversible. researchgate.net |
| K | 3.70 × 1019 |
These calculations provide strong evidence for the kinetic stability of the resulting complex, guiding synthetic strategies. researchgate.net
Role in Computer-Aided Drug Design (CADD) Methodologies
This compound and its derivatives are significant in the field of Computer-Aided Drug Design (CADD), which utilizes computational methods to expedite the drug discovery process. nih.gov CADD encompasses a range of techniques, including the quantum and molecular mechanics methods discussed previously, as well as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. researchgate.netnih.gov
NtBHA has been identified as a mitochondrial antioxidant that could be relevant for conditions like macular degeneration. researchgate.net Its development for treating diseases such as Chagas Disease has also been noted. nih.gov The design and synthesis of new therapeutic agents often involve CADD. For example, a study designing novel tyrosinase inhibitors used molecular docking to understand the binding interactions between the designed compounds and the target enzyme. researchgate.net
Furthermore, this compound hydrochloride has been used as a reagent in the synthesis of multifunctional antioxidants designed for stroke treatment. mdpi.com The design process for such molecules relies on understanding their potential interactions with biological targets, a task greatly aided by computational modeling. The use of NtBHA in reactions to create molecules with desirable biological activity, whose properties are then simulated and predicted via CADD, places it as a valuable tool in the medicinal chemistry toolkit. researchgate.net
Future Research Directions and Emerging Challenges in N Tert Butylhydroxylamine Chemistry
Development of Novel Synthetic Pathways
The synthesis of N-tert-Butylhydroxylamine and its derivatives is a cornerstone of its application. Future research is poised to move beyond traditional methods, which often involve hazardous reagents like heavy-metal catalysts, towards more efficient and safer synthetic routes.
A promising area of development is the use of novel reagents to facilitate the synthesis of NtBHA derivatives. For instance, the Willis group has pioneered the use of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) as a key reagent for the one-pot synthesis of primary sulfonamides from organometallic reagents. acs.orgacs.orgnih.gov This method offers a direct and convenient route to valuable compounds, avoiding the multi-step processes and harsh conditions of classical approaches. acs.orgnih.gov The synthesis of t-BuONSO itself is a scalable, one-step process from commercially available materials. acs.org
Further research is expected to focus on:
Catalyst- and solvent-free conditions: Developing synthetic protocols that minimize or eliminate the need for catalysts and hazardous solvents, aligning with the principles of green chemistry. researchgate.net
Continuous-flow photocatalytic approaches: Exploring continuous-flow systems for reactions like the carbamoylation of nitrones, which can offer rapid and scalable production of NtBHA derivatives. researchgate.net
Alternative starting materials: Investigating less expensive and more environmentally benign starting materials to replace compounds like 2-methyl-2-nitropropane (B1294617), which is a relatively costly precursor. google.com
Exploration of New Catalytic Applications
The catalytic potential of this compound and its derivatives is an area ripe for exploration. While its role in promoting certain reactions is known, its application in novel catalytic cycles is an emerging field.
Recent studies have shown that pyrrolidine-based porous organic polymers can efficiently catalyze the formation of nitrones from aldehydes and this compound hydrochloride under mild and sustainable conditions. csic.es These heterogeneous catalysts offer the advantage of easy separation and recyclability. csic.es
Future research in this domain will likely concentrate on:
Expanding the scope of catalyzed reactions: Investigating the use of NtBHA and its derivatives as catalysts or co-catalysts in a wider range of organic transformations, including C-C and C-N bond-forming reactions. csic.es
Development of novel catalytic materials: Designing and synthesizing new porous organic polymers and other catalytic supports that incorporate the this compound moiety for enhanced catalytic activity and selectivity. csic.es
Mechanistic studies of catalytic cycles: Elucidating the precise role of NtBHA in catalytic cycles to enable the rational design of more efficient catalysts. csic.es
Mechanistic Elucidation of Biological Interactions
This compound has demonstrated significant biological activity, particularly as an antioxidant and a potential therapeutic agent. researchgate.netmorelife.orgnih.gov However, the precise molecular mechanisms underlying these effects are not fully understood, presenting a key challenge and a critical area for future investigation.
NtBHA has been shown to delay cellular senescence and protect mitochondrial function, in part by acting as an antioxidant that is recycled by the mitochondrial electron transport chain. researchgate.netmorelife.org It is also known to trap reactive aldehydes. researchgate.net In the context of infantile neuronal ceroid lipofuscinosis (INCL), NtBHA has been shown to cleave the thioester linkage in palmitoylated proteins, suggesting a role as a thioesterase-mimetic. nih.gov
Future research will need to address:
The interplay between antioxidant and other mechanisms: Dissecting the relative contributions of its antioxidant properties versus its ability to react with other molecules like aldehydes and thioesters in producing its biological effects. researchgate.net
Identification of specific molecular targets: Pinpointing the specific enzymes, receptors, and signaling pathways that NtBHA interacts with to exert its protective effects.
In vivo studies: Conducting more extensive in vivo studies in various disease models to validate the therapeutic potential of NtBHA and to understand its pharmacokinetics and pharmacodynamics. nih.gov
Design and Synthesis of Advanced this compound Derivatives with Tuned Properties
The versatility of the this compound scaffold allows for the design and synthesis of a wide array of derivatives with tailored properties for specific applications.
Researchers are actively exploring the synthesis of novel NtBHA derivatives for various purposes. For example, the synthesis of 5-N-tert-butylaminoxylcytidine has been developed as a spin-labeled probe to detect guanosine (B1672433) by EPR spectroscopy. researchgate.net The synthesis of O-tert-butyl-N,N-disubstituted hydroxylamines has also been achieved through direct N-O bond formation. researchgate.net
Key areas for future development include:
Derivatives with enhanced biological activity: Synthesizing derivatives with improved potency, selectivity, and pharmacokinetic properties for therapeutic applications. nih.gov
Probes for biological imaging and sensing: Designing and creating new NtBHA-based probes for techniques like electron paramagnetic resonance (EPR) to study biological systems. researchgate.net
Materials with novel properties: Incorporating the NtBHA moiety into polymers and other materials to create functional materials with unique electronic or catalytic properties.
Integration with Advanced Analytical Techniques for Real-Time Studies
To gain a deeper understanding of the chemistry and biology of this compound, its study must be integrated with advanced analytical techniques that allow for real-time monitoring of its reactions and interactions.
Techniques like gas chromatography-mass spectrometry (GC-MS) have been instrumental in analyzing NtBHA and its derivatives. researchgate.net Electron paramagnetic resonance (EPR) spectroscopy is another powerful tool for studying the radical scavenging properties of NtBHA and its nitroxide form. researchgate.netnih.gov
Future research should focus on:
Real-time monitoring of reactions: Employing techniques like in situ NMR and mass spectrometry to follow the course of reactions involving NtBHA, providing valuable mechanistic insights.
Advanced imaging techniques: Utilizing high-resolution microscopy and imaging mass spectrometry to visualize the subcellular localization and dynamics of NtBHA and its derivatives within cells and tissues.
Computational modeling: Combining experimental data with theoretical calculations to model the reactivity and interactions of NtBHA at the molecular level. csic.es
Addressing Scalability and Sustainability in Production
For this compound and its derivatives to find widespread application, particularly in the pharmaceutical and materials science sectors, challenges related to the scalability and sustainability of their production must be addressed.
Current synthetic methods, while effective at the lab scale, may not be economically viable or environmentally friendly for large-scale production. google.com The development of continuous-flow processes is a step in the right direction for improving scalability. researchgate.net
Future efforts should be directed towards:
Process optimization: Optimizing reaction conditions to maximize yields, reduce reaction times, and minimize waste generation.
Green chemistry approaches: Implementing principles of green chemistry, such as the use of renewable feedstocks, safer solvents, and energy-efficient processes. csic.es
Cost-effective synthesis: Developing synthetic routes that utilize cheaper and more readily available starting materials and reagents. google.com
Overcoming Research Limitations and Data Ambiguities
Despite the growing body of research on this compound, some limitations and ambiguities in the existing data need to be addressed to build a more complete and accurate understanding of its properties and potential.
For example, while NtBHA has shown promise as a radioprotector, the precise mechanisms of its action and its efficacy in different biological systems require further investigation. oup.com There is also a need for more comprehensive studies on the long-term effects and potential toxicity of NtBHA and its derivatives, although initial studies suggest a low toxicity profile. researchgate.netmorelife.org
To overcome these limitations, future research should prioritize:
Standardized experimental protocols: Adopting standardized protocols for in vitro and in vivo studies to ensure the reproducibility and comparability of data across different laboratories.
Comprehensive characterization: Thoroughly characterizing all new derivatives of NtBHA using a range of analytical techniques to ensure their purity and structural integrity.
Collaborative research efforts: Fostering collaborations between chemists, biologists, and pharmacologists to facilitate a multidisciplinary approach to studying NtBHA and to address complex research questions.
Q & A
Q. What are the recommended methods for synthesizing and characterizing NtBuHA?
NtBuHA synthesis typically involves hydroxylamine derivatives reacting with tert-butyl halides or alcohols under controlled conditions. Characterization includes:
- GC/MS analysis for purity assessment and structural confirmation .
- LogP and PSA values (1.95660 and 32.260, respectively) to predict solubility and reactivity .
- Hydroxylamine-specific assays (e.g., redox titration) to quantify functional groups .
Example Synthesis Protocol :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | tert-Butyl bromide | Alkylation agent |
| 2 | Hydroxylamine HCl | Nucleophile |
| 3 | Aqueous NaOH (pH 10) | Reaction medium |
| 4 | Ethanol recrystallization | Purification |
Q. How is NtBuHA used as a radical scavenger in oxidative stress studies?
NtBuHA acts as a nitroxide precursor, trapping reactive oxygen species (ROS) in biological systems. Key applications:
- Inhibition of lipid peroxidation : Co-incubate with model membranes (e.g., liposomes) and measure malondialdehyde (MDA) via thiobarbituric acid assay .
- Comparison with BHA/BHT : NtBuHA shows higher specificity for peroxyl radicals due to steric hindrance from the tert-butyl group .
Q. What are the storage and handling guidelines for NtBuHA?
- Store at 2–8°C in airtight, amber glass containers to prevent photodegradation .
- Avoid exposure to moisture (hygroscopic) and oxidizing agents to preserve stability .
Advanced Research Questions
Q. How to resolve contradictions in NtBuHA’s role in autophagy modulation?
NtBuHA exhibits context-dependent effects:
- Pro-autophagy : At low doses (1–5 µM), it enhances lysosomal activity by neutralizing ROS .
- Anti-autophagy : At higher doses (>10 µM), it inhibits PPT1 (palmitoyl-protein thioesterase 1), disrupting autophagic flux . Experimental Design Tips :
- Use dose-response assays (e.g., LC3-II/GFP-LC3 puncta quantification).
- Validate with PPT1 inhibitors (e.g., GNS561) and rescue experiments using NtBuHA .
Q. What advanced analytical techniques differentiate NtBuHA from structurally similar hydroxylamines?
- High-Resolution NMR (¹H/¹³C) : Distinct chemical shifts for tert-butyl (δ ~1.2 ppm) and hydroxylamine (δ ~5.1 ppm) groups .
- X-ray crystallography : Resolves spatial arrangement of the tert-butyl group, critical for steric effects .
- Electron paramagnetic resonance (EPR) : Detects nitroxide radicals generated during ROS scavenging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
